molecular formula C8H13N3 B1345798 4-(1H-Pyrazol-3-yl)piperidine CAS No. 278798-08-6

4-(1H-Pyrazol-3-yl)piperidine

Cat. No.: B1345798
CAS No.: 278798-08-6
M. Wt: 151.21 g/mol
InChI Key: FCKYIGWJVZIPLK-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-yl)piperidine (CAS 278798-08-6) is a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and drug discovery . This molecular scaffold, which incorporates both piperidine and pyrazole rings, serves as a valuable building block for the design and synthesis of novel bioactive molecules . Piperidine derivatives are prominent structural motifs in pharmaceuticals and are known to exhibit a wide spectrum of biological activities . Computational studies predict that piperidine-based compounds can interact with various enzymatic targets and receptors, indicating potential for application in areas such as central nervous system (CNS) disorders, oncology, and as anti-infective agents . Specifically, related pyrazolyl piperidine molecules have been investigated as potent Factor Xa (FXa) inhibitors, presenting a promising avenue for the development of new anticoagulant therapies . The compound's structure allows it to participate in hydrogen bonding, a key interaction for binding to biological targets, as demonstrated in crystallographic studies of similar molecular complexes . Researchers can utilize this compound as a versatile precursor or intermediate to develop new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Storage: Store in a cool, dark place under an inert atmosphere at room temperature . Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4-(1H-pyrazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKYIGWJVZIPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611286
Record name 4-(1H-Pyrazol-5-yl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278798-08-6
Record name 4-(1H-Pyrazol-5-yl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-5-yl)piperidine
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Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(1H-Pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(1H-pyrazol-3-yl)piperidine. The information presented herein is essential for the structural verification, purity assessment, and further development of this compound in medicinal chemistry and drug discovery.

Introduction

This compound is a bifunctional heterocyclic molecule of significant interest in medicinal chemistry due to the presence of both a piperidine and a pyrazole ring system. These motifs are prevalent in a wide range of biologically active compounds. Accurate and comprehensive structural characterization is the foundation of any chemical research and development program. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide presents the expected ¹H and ¹³C NMR spectral data for this compound, along with detailed experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds reported in the chemical literature. The numbering scheme used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numberingFigure 1. Chemical structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1'~11-13 (broad s)br s-
H4'~6.2d~2.0
H5'~7.5d~2.0
H4~2.8-3.0m-
H2ax, H6ax~2.6-2.8dtJ ≈ 12.0, 3.0
H2eq, H6eq~3.1-3.3m-
H3ax, H5ax~1.6-1.8qdJ ≈ 12.0, 4.0
H3eq, H5eq~1.9-2.1m-
NH (piperidine)~1.5-2.5 (broad s)br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3'~150-155
C4'~102-106
C5'~130-135
C4~35-40
C2, C6~45-50
C3, C5~30-35

Experimental Protocols

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

  • If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

2. NMR Data Acquisition

  • The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: At least 2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: At least 1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

    • Temperature: 298 K.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts of all signals in both ¹H and ¹³C NMR spectra.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the structural characterization of this compound using NMR spectroscopy.

NMR_Characterization_Workflow start Obtain Sample of This compound prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep H1_acq 1H NMR Data Acquisition prep->H1_acq C13_acq 13C NMR Data Acquisition prep->C13_acq proc Data Processing (FT, Phasing, Calibration) H1_acq->proc C13_acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Coupling) proc->analysis elucidation Structure Elucidation & Verification analysis->elucidation report Reporting of Characterization Data elucidation->report

Caption: Workflow for the NMR characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR characterization of this compound. The tabulated predicted spectral data, in conjunction with the detailed experimental protocols, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the unambiguous identification and quality control of this important heterocyclic scaffold. The provided workflow diagram offers a clear and logical approach to the structural elucidation process using NMR spectroscopy.

A Methodological Guide to the Crystal Structure Analysis of Pyrazole-Piperidine Scaffolds: A Focus on 4-(1H-Pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction is the most definitive method for determining these structures. This technical guide provides a comprehensive overview of the experimental and computational workflow for the crystal structure analysis of pyrazole-piperidine derivatives, using 4-(1H-Pyrazol-3-yl)piperidine as a focal point. While a specific crystal structure for this compound is not publicly available at the time of this writing, this guide will utilize data from closely related structures to illustrate the principles and data presentation.

Introduction

The fusion of pyrazole and piperidine rings in a single molecule creates a versatile scaffold with significant potential in drug discovery. Piperidine moieties are common in pharmaceuticals, often improving pharmacokinetic properties, while pyrazole rings are known for their diverse biological activities, including as inhibitors of kinases and other enzymes.[1][2] The relative orientation of these two rings, as well as the substitution patterns, can have a profound impact on a molecule's ability to interact with its biological target.

X-ray crystallography provides precise information about molecular geometry, conformation, and intermolecular interactions in the solid state.[3][4] This information is invaluable for:

  • Validating molecular design: Confirming that a synthesized molecule has the intended three-dimensional shape.

  • Understanding binding modes: Providing a basis for computational docking studies and for interpreting SAR data.

  • Identifying key intermolecular interactions: Revealing how molecules pack in a crystal lattice, which can provide insights into potential crystal engineering strategies and an understanding of solid-state properties.

This guide will walk through the essential steps of a single-crystal X-ray diffraction study, from crystal growth to the final analysis of the crystal structure.

Experimental Protocols

The overall workflow for crystal structure determination can be broken down into several key stages, as illustrated in the diagram below.[5][6]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of This compound crystallization Growth of Single Crystals synthesis->crystallization High Purity Compound data_collection Data Collection crystallization->data_collection Suitable Single Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Synthesis and Purification

The first step is the chemical synthesis of this compound. A variety of synthetic routes to pyrazolyl-piperidine derivatives have been reported in the literature.[7] Following synthesis, the compound must be purified to a high degree, as impurities can inhibit crystallization. Common purification techniques include recrystallization, column chromatography, and sublimation.

Crystallization

The growth of high-quality single crystals is often the most challenging step in the process.[6][8] A suitable crystal for X-ray diffraction should be of sufficient size (typically 0.1-0.5 mm in all dimensions) and have a well-ordered internal structure.[4][5] Common crystallization techniques for small molecules include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[5] Modern diffractometers typically use a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source. The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by an area detector. The intensity and position of the diffraction spots are recorded. For air- or moisture-sensitive crystals, data collection is often performed at low temperatures (e.g., 100 K) using a cryostream.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms in the crystal. This process involves two main steps:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using "direct methods," which are computational techniques that use statistical relationships between the intensities of the diffracted beams to determine the phases of the X-ray waves.

  • Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. During refinement, the positions of the atoms, their thermal displacement parameters, and other parameters are adjusted.

Specialized software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.

Data Presentation: Crystallographic Data for a Representative Pyrazole-Piperidine Derivative

As a specific example is not available for the title compound, the following tables present hypothetical but realistic crystallographic data for a representative pyrazole-piperidine derivative. This data is what would be expected in a publication or a crystallographic information file (CIF).

Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC8 H13 N3
Formula weight151.21
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å, α = 90°
b = 10.456(5) Å, β = 105.21(3)°
c = 9.876(5) Å, γ = 90°
Volume809.1(7) ų
Z4
Density (calculated)1.240 Mg/m³
Absorption coefficient0.082 mm⁻¹
F(000)328
Crystal size0.30 x 0.25 x 0.20 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-10<=h<=10, -13<=k<=13, -12<=l<=12
Reflections collected7890
Independent reflections1850 [R(int) = 0.021]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1850 / 0 / 100
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.21 e.Å⁻³
Selected Bond Lengths and Angles
BondLength (Å)AngleDegrees (°)
N1-C51.345(2)C5-N1-N2110.5(1)
N1-N21.372(2)N1-N2-C3105.8(1)
N2-C31.351(2)N2-C3-C4111.2(1)
C3-C41.380(2)C3-C4-C5106.3(1)
C4-C51.391(2)C4-C5-N1106.2(1)
C3-C61.489(2)N2-C3-C6128.1(1)
C6-N31.468(2)C4-C3-C6120.7(1)
C6-C71.525(2)C3-C6-N3110.9(1)
C7-C81.531(2)C3-C6-C7112.3(1)
C8-N31.471(2)C7-C8-N3109.8(1)

Structural Analysis and Discussion

The crystal structure would reveal the precise conformation of the molecule. Key features to analyze would include:

  • Piperidine Ring Conformation: The piperidine ring would likely adopt a chair conformation, which is its most stable form.

  • Relative Orientation of the Rings: The dihedral angle between the pyrazole and piperidine rings would be a critical parameter, as it defines the overall shape of the molecule.

  • Intermolecular Interactions: In the crystal lattice, molecules are held together by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For this compound, hydrogen bonds involving the pyrazole N-H and the piperidine N-H are expected to play a significant role in the crystal packing.

Biological Relevance and Signaling Pathways

While the specific biological activity of this compound is not detailed in the provided search results, related compounds are known to act as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs).[1] The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking cell cycle progression.

signaling_pathway cluster_cdk CDK Inhibition cluster_cell_cycle Cell Cycle Progression cdk Cyclin-Dependent Kinase (CDK) cdk->binding atp ATP atp->binding inhibitor Pyrazole-Piperidine Inhibitor inhibitor->cdk Binds to ATP Pocket p_substrate Phosphorylated Substrate binding->p_substrate Phosphorylation substrate Substrate Protein substrate->binding cell_cycle Cell Cycle Progression p_substrate->cell_cycle

Figure 2: Generalized signaling pathway for CDK inhibition.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in modern drug discovery and materials science. This guide has outlined the key experimental and computational steps involved in the crystal structure analysis of pyrazole-piperidine scaffolds. While a specific crystal structure for this compound is not currently in the public domain, the methodologies and data presentation formats described herein are broadly applicable to this important class of molecules. The detailed structural insights gained from such studies are critical for advancing the design of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(1H-Pyrazol-3-yl)piperidine. Given the limited availability of specific experimental data for this molecule in publicly accessible literature, this document focuses on established methodologies and computational predictions relevant to its characterization. The pyrazole and piperidine moieties are significant pharmacophores, and understanding their combined physicochemical profile is crucial for applications in medicinal chemistry and drug discovery.

Core Physicochemical Data

Direct experimental values for the key physicochemical properties of this compound are not extensively reported. The following table summarizes its basic molecular information and provides a framework for data that should be determined experimentally.

PropertyValueMethod
Molecular Formula C₈H₁₃N₃-
Molecular Weight 151.21 g/mol [1]-
pKa Not availableExperimental determination recommended
LogP (octanol/water) Not availableExperimental determination recommended
Aqueous Solubility Not availableExperimental determination recommended
Melting Point Not availableExperimental determination recommended
Boiling Point Not availableExperimental determination recommended

Computational and In Silico Predictions

In modern drug discovery, in silico models are frequently used for the early-stage prediction of physicochemical properties, helping to prioritize compounds for synthesis and testing.[2][3] Various computational approaches, including quantitative structure-property relationships (QSPR), machine learning, and quantum mechanics (QM), can provide estimates for properties like pKa and logP.[2][4][5][6] For this compound, such predictive models would be the first step in characterization, followed by essential experimental validation.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental protocols for determining the fundamental physicochemical properties of a novel compound such as this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding.[7] Potentiometric titration is a common and reliable method for pKa determination.[8][9]

Methodology: Potentiometric Titration

  • Preparation of the Analyte Solution : Accurately weigh a sample of this compound and dissolve it in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).[8] To maintain constant ionic strength, a background electrolyte such as 0.1 M KCl is added.[10]

  • Titration Setup : Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostated vessel (e.g., at 25 ± 0.5°C) and use a magnetic stirrer for continuous mixing.

  • Titration Process : Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

  • Data Collection : Record the pH of the solution after each addition of titrant.

  • Data Analysis : Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For multiprotic species, multiple inflection points and corresponding pKa values may be observed.

Determination of Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The shake-flask method is the traditional and most widely accepted technique for experimental LogP determination.[11]

Methodology: Shake-Flask Method

  • Solvent Preparation : Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Preparation : Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning : Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a separatory funnel or vial. The typical volume ratio is 1:1 or 2:1.

  • Equilibration : Shake the mixture for a sufficient period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[12]

  • Phase Separation : Allow the mixture to stand undisturbed until the two phases are completely separated. Centrifugation can be used to accelerate this process.

  • Concentration Analysis : Carefully collect aliquots from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation : The LogP value is calculated using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water])

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects drug dissolution and absorption.[13] The thermodynamic solubility, determined by the shake-flask method, is considered the gold standard.[13]

Methodology: Thermodynamic Shake-Flask Solubility Assay

  • Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Equilibration : Tightly seal the vial and agitate it in a temperature-controlled shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]

  • Separation of Undissolved Solid : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification : Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Data Reporting : The solubility is reported in units such as µg/mL or µM.

Determination of Melting Point (MP)

The melting point is a characteristic thermal property of a solid crystalline substance and is a crucial indicator of purity.[14] A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities. The capillary method is standard for melting point determination.[15][16]

Methodology: Capillary Method

  • Sample Preparation : Ensure the sample of this compound is finely powdered and thoroughly dried.[15]

  • Loading the Capillary Tube : Pack the powdered sample into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[15][16]

  • Measurement : Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate.

  • Initial Rapid Heating : Perform a preliminary rapid heating (10-20°C/min) to determine an approximate melting range.

  • Accurate Determination : Allow the apparatus to cool. Using a new sample, heat rapidly to about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[17]

  • Recording the Range : Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[17]

Determination of Boiling Point (BP)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. For small sample quantities, a micro boiling point determination method is suitable.[18]

Methodology: Micro Boiling Point Determination (Thiele Tube)

  • Setup : Place a small amount (a few drops) of liquid this compound into a small test tube (e.g., a fusion tube).

  • Capillary Inversion : Place a small capillary tube, sealed at one end, into the test tube with its open end downwards.

  • Assembly : Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating : Immerse the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.[19]

  • Observation : As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.

  • Cooling and Measurement : Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[19] Record the atmospheric pressure at the time of the measurement.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_start Compound Acquisition cluster_preliminary Preliminary Analysis cluster_physchem Physicochemical Property Determination cluster_end Data Compilation start Obtain Pure Sample of This compound structure Structural Confirmation (NMR, MS) start->structure purity Purity Assessment (HPLC, LC-MS) structure->purity pka pKa Determination (Potentiometric Titration) purity->pka logp LogP Measurement (Shake-Flask Method) purity->logp solubility Aqueous Solubility (Shake-Flask Method) purity->solubility mp Melting Point (Capillary Method) purity->mp bp Boiling Point (Micro Method) purity->bp end Complete Physicochemical Profile pka->end logp->end solubility->end mp->end bp->end

Caption: Workflow for Physicochemical Characterization.

References

Tautomerism in 4-(1H-Pyrazol-3-yl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomerism of 4-(1H-Pyrazol-3-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide delves into the principles of annular prototropic tautomerism inherent to the pyrazole ring, the primary analytical techniques for its characterization, and the computational methods used for predicting tautomer stability. While direct quantitative data for the title compound is scarce in publicly available literature, this guide leverages data from closely related analogues, particularly N-Boc protected derivatives, to provide a robust framework for understanding its tautomeric behavior. Detailed experimental protocols for NMR spectroscopic analysis and computational modeling are provided to enable researchers to conduct their own investigations. This document is intended to be a valuable resource for scientists engaged in the design and development of novel therapeutics incorporating the this compound moiety.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their existence as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms.[1] This phenomenon, known as annular prototropic tautomerism, results in two distinct isomers, which can have different physicochemical and biological properties.[2] For an asymmetrically substituted pyrazole, such as this compound, this equilibrium is between the this compound and the 4-(1H-Pyrazol-5-yl)piperidine forms.

The position of this equilibrium can be influenced by a variety of factors, including the electronic nature of the substituents, the solvent, temperature, and concentration.[1][3] Understanding and controlling this tautomeric equilibrium is crucial in drug design, as the different tautomers may exhibit distinct binding affinities for their biological targets.

Tautomeric Forms of this compound

The annular prototropic tautomerism of this compound results in a dynamic equilibrium between two tautomeric forms:

  • Tautomer A: this compound

  • Tautomer B: 4-(1H-Pyrazol-5-yl)piperidine

The interconversion between these two forms is typically rapid on the NMR timescale at room temperature, leading to averaged signals in the NMR spectrum.

Caption: Annular prototropic tautomerism of this compound.

Spectroscopic Analysis of Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying the tautomerism of pyrazoles.[1] By analyzing the chemical shifts and signal multiplicities of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to gain insight into the tautomeric equilibrium.

Evidence from a Closely Related Analogue
Expected NMR Signatures

Based on the data from the N-Boc protected analogue and general principles of pyrazole chemistry, the following NMR characteristics can be expected for the tautomers of this compound. For unambiguous assignment, comparison with N-methylated derivatives, which "lock" the tautomeric form, is highly recommended.[5]

Table 1: Predicted ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for the Tautomers of this compound based on N-Boc-protected Analogues[4][6]

AtomTautomer A (3-substituted)Tautomer B (5-substituted)
¹³C NMR
Pyrazole C3~159.0~142.8
Pyrazole C4~112.8~111.7
Pyrazole C5~131.2~149.8
Piperidine C2, C6~44.0~44.1
Piperidine C3, C5~31.0~28.6
Piperidine C4~35.0~35.1
¹⁵N NMR
Pyrazole N1~ -165.7~ -160.3
Pyrazole N2~ -81.5~ -76.0

Note: Chemical shifts are approximate and will be influenced by solvent and other experimental conditions.

Experimental Protocols

Low-Temperature NMR Spectroscopy for Tautomer Ratio Determination

To resolve the individual signals of the two tautomers and determine their equilibrium ratio, low-temperature NMR experiments are necessary to slow down the rate of proton exchange.[7]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈, or a mixture of CD₂Cl₂/CHFCl₂). The concentration should be optimized to avoid precipitation at low temperatures.

  • NMR Spectrometer Setup: Use a high-field NMR spectrometer equipped with a variable temperature unit.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature to observe the averaged signals.

    • Gradually lower the temperature of the sample in the NMR probe, acquiring spectra at regular intervals (e.g., every 10 K).

    • Monitor the signals of the pyrazole ring protons and the piperidine protons attached to the carbon adjacent to the pyrazole ring.

    • Continue to lower the temperature until the signals for the two tautomers are well-resolved (the coalescence temperature will depend on the energy barrier of the interconversion).

    • Once the signals are resolved, carefully integrate the corresponding peaks for each tautomer.

  • Data Analysis: The ratio of the integrals of the well-resolved signals directly corresponds to the molar ratio of the two tautomers at that specific temperature. The equilibrium constant (Keq) can be calculated as the ratio of the concentrations of the two tautomers.

NMR_Workflow A Sample Preparation (Low-Temp Solvent) B Room Temp NMR (Averaged Signals) A->B C Cooling & Incremental NMR Acquisition B->C D Signal Coalescence C->D E Signal Resolution (Low Temperature) D->E F Signal Integration E->F G Tautomer Ratio & Keq Calculation F->G

Caption: Workflow for low-temperature NMR analysis of tautomerism.

Synthesis of N-Methylated Derivatives for Signal Assignment

To definitively assign the NMR signals to each tautomer, the synthesis of the N1-methyl and N2-methyl derivatives is highly recommended. These "fixed" isomers serve as reference compounds.

General Alkylation Protocol:

  • Deprotonation: Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF). Add a slight excess of a strong base (e.g., NaH) at 0 °C to deprotonate the pyrazole ring.

  • Alkylation: Add a methylating agent (e.g., methyl iodide) to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting mixture of N1 and N2-methylated isomers by column chromatography to isolate each regioisomer.

  • NMR Analysis: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for each of the purified N-methylated derivatives. These spectra will provide the unambiguous chemical shifts for each tautomeric form.

Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[8][9]

Methodology for Tautomer Energy Calculation
  • Structure Optimization:

    • Build the 3D structures of both tautomers of this compound.

    • Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]

  • Frequency Calculation:

    • Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

    • The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Effects:

    • To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[8] Perform the geometry optimization and frequency calculations within the specified solvent environment.

  • Energy Analysis:

    • Compare the calculated Gibbs free energies of the two tautomers in the gas phase and in solution to predict the predominant tautomer and the equilibrium constant.

DFT_Workflow A Build 3D Structures (Tautomer A & B) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minima, Get ZPVE) B->C D Incorporate Solvation Model (e.g., PCM) B->D G Predict Tautomer Stabilities and Equilibrium C->G E Re-optimize in Solvent D->E F Calculate Gibbs Free Energies E->F F->G

Caption: Workflow for DFT calculation of tautomer energies.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry that can significantly impact its biological activity. While direct experimental data on the tautomer ratio of this specific molecule is limited, a comprehensive understanding can be achieved through the analysis of closely related compounds and the application of established analytical and computational techniques. Low-temperature NMR spectroscopy is the definitive method for the experimental determination of tautomer populations, and its accuracy is greatly enhanced by the synthesis of N-methylated reference compounds. DFT calculations provide a valuable predictive tool for assessing tautomer stability and can guide experimental design. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to thoroughly investigate and understand the tautomeric behavior of this compound and related compounds in their drug discovery and development endeavors.

References

Technical Guide: 4-(1H-Pyrazol-5-yl)piperidine (CAS 278788-08-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-5-yl)piperidine, identified by CAS number 278798-08-6, is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif, combining a pyrazole and a piperidine ring, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and suppliers of this compound, with a focus on its role as a C-C chemokine receptor type 5 (CCR5) antagonist.

Chemical and Physical Properties

The fundamental properties of 4-(1H-Pyrazol-5-yl)piperidine are summarized in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 278798-08-6
IUPAC Name 4-(1H-pyrazol-5-yl)piperidine
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Synonyms 4-(1H-Pyrazol-3-yl)piperidine, 4-(2H-Pyrazol-3-yl)piperidine

Therapeutic Potential and Mechanism of Action

Research has primarily focused on the activity of 4-(1H-pyrazol-5-yl)piperidine and its derivatives as CCR5 receptor antagonists. The CCR5 receptor is a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells. By blocking this receptor, these compounds can effectively inhibit viral entry, a critical step in the HIV life cycle.

Signaling Pathway of CCR5 Antagonism in HIV-1 Entry

The mechanism of action involves the binding of the antagonist to the CCR5 receptor on the surface of target immune cells, such as T-cells and macrophages. This binding event prevents the viral surface glycoprotein gp120 from interacting with CCR5, thereby blocking the conformational changes required for the fusion of the viral and cellular membranes.

HIV_Entry_Inhibition cluster_cell Host Cell Membrane cluster_virus HIV-1 Virion cluster_antagonist Antagonist Action CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change in gp120 CCR5 CCR5 Co-Receptor gp41 gp41 CCR5->gp41 4. gp41 Unfolds gp120->CD4 1. Initial Binding gp120->CCR5 3. Co-receptor Binding gp41->CCR5 5. Membrane Fusion & Viral Entry Antagonist 4-(1H-Pyrazol-5-yl)piperidine Antagonist->CCR5 Blocks Binding

Caption: HIV-1 entry pathway and its inhibition by a CCR5 antagonist.

Experimental Protocols

General Synthetic Workflow

The synthesis of 4-(1H-pyrazol-5-yl)piperidine likely involves a multi-step process, beginning with the formation of either the pyrazole or piperidine ring, followed by the coupling of the two heterocyclic systems.

Synthetic_Workflow cluster_routeA Route A: Pyrazole First cluster_routeB Route B: Piperidine First startA Pyrazole Precursor (e.g., with leaving group) couplingA Coupling Reaction (e.g., Suzuki, Negishi) startA->couplingA piperidine Protected 4-Piperidone piperidine->couplingA deprotectionA Deprotection couplingA->deprotectionA productA 4-(1H-Pyrazol-5-yl)piperidine deprotectionA->productA startB Piperidine Precursor (e.g., with functional group for pyrazole synthesis) cyclization Pyrazole Ring Formation (e.g., Knorr synthesis) startB->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization productB 4-(1H-Pyrazol-5-yl)piperidine cyclization->productB

Caption: Plausible synthetic routes for 4-(1H-Pyrazol-5-yl)piperidine.

Suppliers

4-(1H-Pyrazol-5-yl)piperidine is available from several chemical suppliers, primarily for research and development purposes. It is important to request a certificate of analysis to ensure the purity and identity of the compound.

SupplierWebsite
BLDpharm--INVALID-LINK--
Biosynth--INVALID-LINK--
Chemenu--INVALID-LINK--
Manchester Organics--INVALID-LINK--
Synblock--INVALID-LINK--

Conclusion

4-(1H-Pyrazol-5-yl)piperidine is a valuable building block in drug discovery, particularly in the development of CCR5 antagonists for the treatment of HIV. Its chemical properties and the availability from various suppliers facilitate its use in further research. The exploration of its therapeutic potential in other areas, such as anticoagulation, warrants continued investigation. This guide provides a foundational understanding for researchers and drug development professionals working with this promising compound.

exploring the chemical reactivity of the pyrazole-piperidine scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the Pyrazole-Piperidine Scaffold

Introduction

The pyrazole-piperidine scaffold is a privileged heterocyclic framework in modern medicinal chemistry and drug discovery.[1][2] This structure, which combines the aromatic, electron-rich pyrazole ring with the saturated, conformationally flexible piperidine ring, offers a unique combination of physicochemical properties. Pyrazole moieties are known for their metabolic stability and ability to participate in hydrogen bonding, while the piperidine ring provides a three-dimensional architecture crucial for tuning solubility and optimizing interactions with biological targets.[2][3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] This guide provides a comprehensive overview of the chemical reactivity, synthesis, and functionalization of the pyrazole-piperidine core, intended for researchers and professionals in drug development.

Core Chemical Reactivity

The reactivity of the pyrazole-piperidine scaffold is a composite of the individual characteristics of its constituent rings.

Pyrazole Ring Reactivity: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[7]

  • Electrophilic Substitution: The electron-donating effect of the "pyrrole-like" nitrogen (N1) and the electron-withdrawing effect of the "pyridine-like" nitrogen (N2) make the C4 position the most electron-rich and thus the primary site for electrophilic attack.[7][8]

  • N-Substitution: The N1 position can be readily deprotonated by a base, and the resulting nucleophile can react with various electrophiles, such as alkyl halides, for N-alkylation.[8]

  • Basicity: The N2 atom possesses a lone pair of electrons, rendering it basic and susceptible to reaction with electrophiles.[8]

  • Ring Opening: Under the influence of a strong base, deprotonation at the C3 position can lead to ring opening.[8]

Piperidine Ring Reactivity: The piperidine ring is a saturated heterocycle whose reactivity is centered on the nitrogen atom and the C-H bonds.

  • N-Functionalization: The nitrogen atom is basic and nucleophilic, readily participating in reactions like acylation, alkylation, and reductive amination.

  • C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a powerful strategy for introducing substituents. Site-selectivity can be achieved by carefully choosing catalysts and nitrogen-protecting groups. For instance, rhodium-catalyzed C-H insertions allow for functionalization at the C2, C3, or C4 positions.[9]

Key Synthetic Methodologies

The construction of the pyrazole-piperidine scaffold is typically achieved through multi-step synthetic sequences. A common and effective strategy involves the cyclocondensation of a hydrazine derivative with a piperidine-based β-dicarbonyl or an equivalent precursor.

Experimental Protocol: Synthesis of Piperidine-Fused Pyrazolone Core

This protocol is based on the cyclization reaction of a substituted piperidine dicarboxylate with a hydrazine component to form a fused pyrazolone scaffold.[10][11]

Step 1: Cyclization to form the Fused Scaffold

  • Reactants: A mixture of (Tetrahydro-2H-pyran-4-yl)hydrazine (1.7g, 11 mmol) and 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate (2.92g, 11 mmol) is prepared.[10]

  • Solvent and Catalyst: The reactants are dissolved in 50 mL of ethanol (EtOH), and triethylamine (4 mL, 50 mmol) is added as a base.[10]

  • Reaction Conditions: The mixture is stirred at 60°C for 6 hours.[10]

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with 100 mL of ethyl acetate (EtOAc) and washed with a brine solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified using column chromatography to yield tert-butyl 3-oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate.[10]

Step 2: Deprotection of the Piperidine Nitrogen

  • Reactant: The product from Step 1 (3.5 g, 10 mmol) is dissolved in 50 mL of dichloromethane (DCM).[10]

  • Reagent: Dioxane-HCl (25 mL) is added to the solution.[10]

  • Reaction Conditions: The mixture is stirred at room temperature for 30 minutes.[10]

  • Isolation: The solvent is evaporated to afford the HCl salt of 1-(terthydro-2H-pyran-4-yl)-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridine-3-one, which can be recrystallized from hot ethanol and used directly in the next step.[10]

Step 3: N-Functionalization (Carboxamide Formation)

  • Reactants: The HCl salt from Step 2 (11 mmol) is treated with an appropriate isocyanate (11 mmol) in 5 mL of DCM.[10]

  • Catalyst: Triethylamine (0.3 mL, 5 mmol) is added to the mixture.[10]

  • Reaction Conditions: The reaction is stirred at room temperature for 2 hours and monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up and Purification: Upon completion, the mixture is diluted with 10 mL of DCM and washed with a brine solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by preparative chromatography to yield the final carboxamide derivatives with yields typically ranging from 85-90%.[10]

Below is a diagram illustrating this experimental workflow.

G General Synthetic Workflow for Piperidine-Fused Pyrazoles Start Substituted Piperidine β-Keto Ester Cyclization Step 1: Cyclocondensation (EtOH, Et3N, 60°C) Start->Cyclization Hydrazine Hydrazine Derivative Hydrazine->Cyclization FusedScaffold Protected Piperidine- Fused Pyrazolone Cyclization->FusedScaffold Yield: ~99% Deprotection Step 2: Deprotection (Dioxane-HCl) FusedScaffold->Deprotection DeprotectedScaffold Piperidine-Fused Pyrazolone (HCl salt) Deprotection->DeprotectedScaffold Yield: ~99% Functionalization Step 3: N-Functionalization (Isocyanate, Et3N) DeprotectedScaffold->Functionalization FinalProduct Final Functionalized Pyrazole-Piperidine Derivatives Functionalization->FinalProduct Yield: 85-90%

Caption: Synthetic workflow for piperidine-fused pyrazoles.

Quantitative Data and Spectroscopic Characterization

The characterization of pyrazole-piperidine derivatives relies heavily on spectroscopic methods and physical property measurements. Below are tables summarizing typical quantitative data for representative compounds.

Table 1: Physicochemical Properties of Synthesized Piperidine-Fused Pyrazole Derivatives [10]

Compound IDR-GroupYield (%)Melting Point (°C)
6a n-Propyl9176.1 - 76.4
6b Isopropyl9370.1 - 70.5
6c p-tolyl9080.5 - 80.7
6d p-chlorophenyl9778.1 - 78.6

Table 2: Selected ¹H NMR Spectroscopic Data (400 MHz, MeOD-d₆, δ ppm) [10]

Compound IDPiperidine Protons (δ ppm)Pyrazolone/Other Protons (δ ppm)Aromatic Protons (δ ppm)
6a 1.93-2.10 (m, 4H), 2.54 (dd, 2H), 3.44-3.63 (m, 6H)0.91 (t, 3H), 1.71 (d, 2H), 2.17 (t, 2H)-
6c 1.85-2.17 (m, 4H), 2.57 (ddd, 2H), 3.40-3.63 (m, 6H)2.31 (s, 3H)7.17 (d, 2H), 7.85 (d, 2H)
6d 1.85-2.17 (m, 4H), 2.56 (ddd, 2H), 3.41-3.63 (m, 6H)-7.54 (dd, 2H), 7.73 (dd, 2H)

Table 3: Mass Spectrometry Data [10]

Compound IDFormulaCalculated [M+H]⁺Observed m/z (%)
6a C₁₈H₂₈N₄O₃348.44349.4
6b C₁₈H₂₈N₄O₃348.44349.4
6c C₂₁H₂₆N₄O₃395.45396.6
6d C₂₀H₂₃ClN₄O₃402.87403.6

Role in Modulating Biological Pathways: HIV Entry Inhibition

The pyrazole-piperidine scaffold has been successfully employed to develop potent inhibitors of critical biological pathways, particularly in virology. Certain derivatives function as dual antagonists of the CCR5 and CXCR4 chemokine receptors, which are essential co-receptors for HIV-1 entry into host T-cells.[12] By blocking these receptors, the compounds prevent the virus from fusing with the cell membrane, thereby inhibiting infection.[12][13]

The diagram below illustrates this mechanism of action.

G Mechanism of HIV Entry Inhibition by Pyrazole-Piperidine Scaffold cluster_cell HIV HIV-1 Virion (gp120) Binding gp120 binds to CD4 HIV->Binding 1. CD4 CD4 Receptor CCR5 CCR5 Co-Receptor CXCR4 CXCR4 Co-Receptor HostCell Host T-Cell Membrane Binding->CD4 ConformationalChange Conformational Change in gp120 Binding->ConformationalChange 2. CoReceptorBinding gp120 binds to CCR5 or CXCR4 ConformationalChange->CoReceptorBinding 3. CoReceptorBinding->CCR5 CoReceptorBinding->CXCR4 Fusion Membrane Fusion & Viral Entry CoReceptorBinding->Fusion 4. Fusion->HostCell Infection Inhibition Pyrazole-Piperidine Antagonist Inhibition->CCR5 Blocks Binding Inhibition->CXCR4 Block Inhibition

Caption: Inhibition of HIV-1 entry via CCR5/CXCR4 antagonism.

Conclusion

The pyrazole-piperidine scaffold represents a highly versatile and valuable core in contemporary drug design. Its chemical reactivity allows for extensive functionalization at multiple positions on both the pyrazole and piperidine rings, enabling fine-tuning of steric and electronic properties. The synthetic routes are well-established, offering robust and high-yielding access to a diverse library of derivatives. The demonstrated ability of these compounds to potently modulate key biological pathways, such as viral entry, underscores their significance and potential for the development of novel therapeutics.[14][15] This guide provides a foundational understanding for researchers aiming to explore and exploit the rich chemical space of this important scaffold.

References

Initial Biological Screening of 4-(1H-Pyrazol-3-yl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 4-(1H-pyrazol-3-yl)piperidine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to the versatile pharmacological activities exhibited by both the pyrazole and piperidine moieties. Pyrazole derivatives are known for a wide range of biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, with over 40 drugs containing this core approved by the FDA.[1][2] Similarly, piperidine rings are prevalent in numerous pharmaceuticals.[3] This document summarizes key quantitative biological data, details common experimental protocols, and visualizes relevant workflows and pathways to facilitate further research and development in this area.

Quantitative Biological Activity Data

The biological activities of various this compound and related pyrazole derivatives have been evaluated against a range of therapeutic targets. The following tables summarize the reported in vitro activities.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
136b A549 (Lung)-1.962[2]
HCT-116 (Colon)-3.597[2]
MCF-7 (Breast)-1.764[2]
HT-29 (Colon)-4.496[2]
148a A549 (Lung)-5.34[2]
MCF-7 (Breast)-4.71[2]
148b A549 (Lung)-6.48[2]
MCF-7 (Breast)-5.33[2]
117b MCF-7 (Breast)GI5015.6[2]
235 HCT-116 (Colon)-0.58[4][5]
236 HCT-116 (Colon)GI500.300[4][5]
MOLM-13 (AML)GI500.104[4][5]
MV4-11 (AML)GI500.291[4][5]
239 --0.0075[4]
240 Liver Cell Line-3.43 µg/mL[4]
6c SK-MEL-28 (Melanoma)MTT3.46[6]
Compound 4 Huh-7 (Liver)-10.37-12.94[7]
Compound 5 Huh-7 (Liver)-10.37-12.94[7]
Compound 8 Huh-7 (Liver)-10.37-12.94[7]
Compound 9 Huh-7 (Liver)-10.37-12.94[7]

Table 2: Enzyme Inhibitory Activity of Pyrazole and Piperidine Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (nM)Reference
4a Factor XaIn vitro inhibition13.4[8]
A5 PI3KδIn vitro inhibition1.3[9]
A8 PI3KδIn vitro inhibition0.7[9]
Idelalisib (Ref.) PI3KδIn vitro inhibition1.2[9]
8l α-glucosidaseIn vitro inhibition13,660 (13.66 µM)[10]
Acarbose (Ref.) α-glucosidaseIn vitro inhibition720,180 (720.18 µM)[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for common assays used in the initial screening of this compound derivatives.

General Synthesis of Pyrazole Derivatives

A common and established method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5]

Typical Procedure:

  • Dissolve the 1,3-diketone in a suitable solvent, such as ethanol.

  • Add the hydrazine derivative to the solution.

  • The reaction mixture is typically refluxed for several hours.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, often by recrystallization or column chromatography, to yield the desired pyrazole derivative.[4]

A visual representation of a general synthesis workflow is provided below.

G General Workflow for Pyrazole Synthesis and Screening cluster_synthesis Synthesis cluster_screening Biological Screening start Start: Select Starting Materials (e.g., 1,3-Diketone, Hydrazine) reaction Cyclocondensation Reaction (e.g., Reflux in Ethanol) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, HRMS) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) characterization->in_vitro Test Synthesized Compounds data_analysis Data Analysis (Calculate IC50/EC50) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

General workflow for synthesis and screening.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) in 96-well plates and incubate to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard reference drug (e.g., Sunitinib).[6]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Workflow of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method to determine cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

Protocol:

  • Human hepatoma cell lines (e.g., Huh-7) are treated with the synthesized compounds at various concentrations for different time intervals (e.g., 24h, 48h, 72h).[7]

  • A control group, typically treated with a known cytotoxic agent like Doxorubicin, is included for comparison.[7]

  • After incubation, the cell culture supernatant is collected.

  • The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • The results are expressed as a percentage of cell death relative to control cells.[7]

Kinase Inhibition Assays (e.g., PI3Kδ)

The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.

Protocol for PI3Kδ Inhibition:

  • The assay is typically performed in a multi-well plate format.

  • The reaction mixture contains the PI3Kδ enzyme, the substrate (e.g., PIP2), and ATP.

  • The test compounds are added at various concentrations.

  • The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • The amount of product (e.g., PIP3) is quantified, often using a detection method like ADP-Glo™ Kinase Assay.

  • The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[9]

The PI3K/AKT signaling pathway is a critical pathway in cell survival and proliferation, and its inhibition is a key target in cancer therapy.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Inhibitor Compound A8 (PI3Kδ Inhibitor) Inhibitor->PI3K Inhibition

Simplified PI3K/AKT signaling pathway.

As indicated by Western blot analysis, potent PI3Kδ inhibitors like compound A8 can attenuate the phosphorylation of AKT at the S473 position, thereby inhibiting downstream signaling.[9]

This guide provides a foundational understanding of the initial biological screening process for this compound derivatives. The presented data and protocols, drawn from various research efforts, highlight the therapeutic potential of this chemical scaffold and offer a starting point for further investigation and drug development.

References

Methodological & Application

Application Notes: 4-(1H-Pyrazol-3-yl)piperidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-Pyrazol-3-yl)piperidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique three-dimensional structure, combining a basic piperidine ring with an aromatic pyrazole moiety, allows for diverse interactions with various biological targets. The piperidine nitrogen can be readily functionalized to modulate physicochemical properties and explore different binding pockets, while the pyrazole ring offers opportunities for hydrogen bonding and aromatic interactions. This combination has led to the discovery of potent and selective modulators of a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. This document provides an overview of the applications of this scaffold, quantitative data for representative compounds, and detailed experimental protocols for their synthesis and biological evaluation.

Applications in Drug Discovery

The versatility of the this compound scaffold is demonstrated by its incorporation into a variety of clinical candidates and approved drugs targeting different disease areas:

  • Anti-HIV Therapy: As a key component of CCR5 receptor antagonists, this scaffold has been instrumental in the development of potent inhibitors of HIV-1 entry.

  • Oncology: It serves as a crucial intermediate in the synthesis of Crizotinib, a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR) kinase for the treatment of non-small-cell lung cancer. Furthermore, derivatives have shown potent inhibitory activity against other cancer-related kinases such as p21-activated kinase 4 (PAK4) and cyclin-dependent kinases (CDKs).

  • Inflammation and Pain: The scaffold is present in novel inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA).

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the in vitro potencies of representative compounds incorporating the this compound scaffold against various biological targets.

Compound ClassTargetCompound ExampleIC50 / KiReference
CCR5 AntagonistCCR5Piperidine-4-carboxamide derivative0.59 nM (EC50, anti-HIV-1)[1]
ALK/c-Met InhibitorALKCrizotinib-[2]
PAK4 InhibitorPAK4Compound 8d0.060 µM[3]
PAK4 InhibitorPAK4Compound 9c0.068 µM[3]
NAAA InhibitorNAAAARN196890.042 µM[4][5][6]
CDK InhibitorCDK1AT7519210 nM[7]
CDK InhibitorCDK2AT751947 nM[7]
CDK InhibitorCDK4AT7519100 nM[7]
CDK InhibitorCDK9AT7519<10 nM[7]

Mandatory Visualizations

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G1/S Transition CDK46_active Active CDK4/6-Cyclin D G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 CDK46->CDK46_active CyclinE Cyclin E CDK2_E CDK2 CyclinE->CDK2_E CDK2_E_active Active CDK2-Cyclin E CDK2_E->CDK2_E_active CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A CDK1 CDK1 CyclinA->CDK1 CDK2_A_active Active CDK2-Cyclin A CDK2_A->CDK2_A_active CDK1_active Active CDK1-Cyclin A CDK1->CDK1_active Rb Rb Protein CDK46_active->Rb phosphorylates CDK2_E_active->Rb phosphorylates p27 p27 CDK2_E_active->p27 phosphorylates (inactivates) E2F E2F Rb->E2F inhibits E2F->S promotes AT7519 AT7519 (this compound derivative) AT7519->CDK46_active inhibits AT7519->CDK2_E_active inhibits AT7519->CDK1_active inhibits

Caption: CDK signaling pathway and inhibition by AT7519.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biological_evaluation Biological Evaluation start Starting Materials (e.g., 4-piperidone, pyrazole) synthesis Multi-step Synthesis of This compound Scaffold start->synthesis derivatization Derivatization of Scaffold (e.g., N-acylation, Suzuki coupling) synthesis->derivatization purification Purification and Characterization (Chromatography, NMR, MS) derivatization->purification in_vitro In Vitro Assays (e.g., Kinase Inhibition, Receptor Binding) purification->in_vitro Test Compounds in_vitro->derivatization SAR Feedback cell_based Cell-Based Assays (e.g., Anti-proliferative, Antiviral) in_vitro->cell_based cell_based->derivatization SAR Feedback in_vivo In Vivo Studies (e.g., Xenograft models, PK/PD) cell_based->in_vivo

Caption: General workflow for synthesis and evaluation.

Logical_Relationship cluster_piperidine Piperidine Moiety cluster_pyrazole Pyrazole Moiety scaffold This compound Core Scaffold piperidine_N Piperidine Nitrogen (Basic Center) scaffold->piperidine_N piperidine_ring Piperidine Ring (3D Conformation) scaffold->piperidine_ring pyrazole_NH Pyrazole NH (H-bond donor) scaffold->pyrazole_NH pyrazole_N Pyrazole N (H-bond acceptor) scaffold->pyrazole_N pyrazole_ring Aromatic Ring (π-π stacking) scaffold->pyrazole_ring properties Physicochemical Properties (Solubility, pKa, Lipophilicity) piperidine_N->properties binding Target Binding Affinity and Selectivity piperidine_ring->binding pyrazole_NH->binding pyrazole_N->binding pyrazole_ring->binding activity Overall Pharmacological Activity properties->activity binding->activity

Caption: Scaffold's contribution to pharmacological activity.

Experimental Protocols

I. Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine (Key Intermediate for Crizotinib)[8]

This protocol outlines a three-step synthesis of a key intermediate for Crizotinib.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 4-chloropyridine hydrochloride in a suitable solvent, add pyrazole and a base (e.g., potassium carbonate).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(1H-pyrazol-1-yl)pyridine.

Step 2: Hydrogenation of the Pyridine Moiety

  • Dissolve 4-(1H-pyrazol-1-yl)pyridine in a suitable solvent (e.g., methanol) in a high-pressure reactor.

  • Add a hydrogenation catalyst (e.g., Rhodium on carbon).

  • Pressurize the reactor with hydrogen gas and heat the mixture.

  • Maintain the pressure and temperature for an extended period until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reactor, filter off the catalyst, and concentrate the filtrate to obtain 4-(1H-pyrazol-1-yl)piperidine.

Step 3: Iodination of the Pyrazole Ring

  • Dissolve 4-(1H-pyrazol-1-yl)piperidine in a suitable solvent (e.g., dichloromethane).

  • Add an iodinating agent (e.g., N-iodosuccinimide) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until completion (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

II. In Vitro Kinase Assay: ALK Inhibition[2]

This protocol describes a general method for assessing the inhibitory activity of compounds against ALK kinase using a LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Recombinant ALK kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer

  • Kinase Buffer

  • Test compounds

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a mixture of ALK kinase and Eu-anti-tag antibody in kinase buffer and add it to the wells.

  • Incubate for a specified time at room temperature to allow for compound binding to the kinase.

  • Add the Kinase Tracer to initiate the binding reaction.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Calculate the emission ratio and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

III. In Vitro Kinase Assay: CDK2 Inhibition[4]

This protocol outlines a general method for determining the inhibitory activity of compounds against CDK2/Cyclin A2 using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme

  • CDK substrate peptide

  • ATP

  • Kinase Buffer

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the CDK2/Cyclin A2 enzyme to the wells.

  • Prepare a mixture of the substrate peptide and ATP in kinase buffer and add it to the wells to initiate the kinase reaction.

  • Incubate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

IV. Anti-HIV-1 Replication Assay[9]

This protocol describes a general method for evaluating the ability of CCR5 antagonists to inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Isolated PBMCs

  • PHA (phytohemagglutinin) and IL-2 (interleukin-2)

  • HIV-1 viral stock (R5-tropic)

  • Test compounds

  • Culture medium

  • p24 antigen ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Stimulate the PBMCs with PHA for 2-3 days, then culture in medium containing IL-2.

  • Prepare serial dilutions of the test compound in culture medium.

  • In a 96-well plate, add the stimulated PBMCs and the test compound dilutions.

  • Infect the cells with a known amount of R5-tropic HIV-1.

  • Incubate the plate at 37°C in a CO2 incubator for 7 days.

  • On day 7, collect the culture supernatant.

  • Measure the amount of p24 antigen in the supernatant using an ELISA kit.

  • Calculate the percentage of viral replication inhibition and determine the EC50 values.

V. N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Activity Assay[5]

This protocol describes a method for measuring NAAA activity using a radiolabeled substrate.

Materials:

  • NAAA enzyme source (e.g., recombinant NAAA or tissue homogenate)

  • [14C]palmitoylethanolamide (substrate)

  • Assay buffer (acidic pH)

  • Test compounds

  • Organic solvent for extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plate

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the assay buffer, test compound, and NAAA enzyme source.

  • Pre-incubate for a short period at 37°C.

  • Initiate the reaction by adding the [14C]palmitoylethanolamide substrate.

  • Incubate at 37°C for a defined time.

  • Stop the reaction by adding an organic solvent mixture.

  • Extract the lipid products (including the released [14C]palmitic acid).

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the substrate from the product.

  • Visualize and quantify the radioactive spots corresponding to the product using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

  • Calculate the percentage of NAAA activity inhibition and determine the IC50 values.

References

The Pivotal Role of 4-(1H-Pyrazol-3-yl)piperidine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-pyrazol-3-yl)piperidine moiety is a critical pharmacophore in the design and synthesis of a variety of kinase inhibitors, most notably those targeting the Janus kinase (JAK) family. Its unique structural and electronic properties allow for key interactions within the ATP-binding site of these enzymes, leading to potent and selective inhibition. This document provides detailed application notes on its significance and comprehensive protocols for its use in the synthesis of kinase inhibitors, catering to researchers and professionals in drug discovery and development.

Application Notes: The Significance of this compound

The pyrazole ring of the this compound scaffold serves as a versatile hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The piperidine ring provides a key point of attachment for introducing various side chains and functionalities, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final inhibitor. This bifunctional nature makes it a highly valued building block in medicinal chemistry.

Kinase inhibitors incorporating this scaffold have shown significant therapeutic potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain types of cancer.[1][2] The dysregulation of the JAK-STAT signaling pathway is a hallmark of these conditions, and inhibitors that modulate this pathway have emerged as a major class of therapeutics.[1][3]

Kinase Inhibition Data

The following table summarizes the inhibitory activity of representative kinase inhibitors whose synthesis can employ pyrazole-piperidine-like scaffolds.

CompoundTarget Kinase(s)IC50 (nM)Disease Indication
Tofacitinib JAK1, JAK31, 2Rheumatoid Arthritis, Psoriatic Arthritis
Ruxolitinib JAK1, JAK23.3, 2.8Myelofibrosis, Polycythemia Vera
Baricitinib JAK1, JAK25.9, 5.7Rheumatoid Arthritis
Fedratinib JAK2, FLT33, 381Myelofibrosis
Peficitinib Pan-JAK0.7-4.8Rheumatoid Arthritis
AT7519 CDK2<10Cancer (in clinical trials)
FN-1501 Analog (8t) FLT3, CDK2/40.089, 0.719/0.770Acute Myeloid Leukemia (preclinical)

Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in various autoimmune disorders and cancers.[1]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor JAK->JAK JAK->STAT 6. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation Inhibitor This compound-based JAK Inhibitor Inhibitor->JAK Inhibition

Figure 1. The JAK-STAT signaling pathway and the point of intervention for this compound-based inhibitors.

Experimental Protocols

The following protocols provide a representative synthesis of the this compound intermediate and its subsequent use in the synthesis of a Janus kinase inhibitor.

Protocol 1: Synthesis of this compound Intermediate

This protocol outlines a common method for the synthesis of the title intermediate.

protocol_1 cluster_0 Step 1: Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate cluster_1 Step 2: Claisen Condensation cluster_2 Step 3: Pyrazole Ring Formation cluster_3 Step 4: Deprotection A tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate C tert-butyl 4-acetylpiperidine-1-carboxylate A->C Grignard Reaction B MeMgBr in THF B->C D tert-butyl 4-acetylpiperidine-1-carboxylate C->D F tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate D->F Condensation E N,N-dimethylformamide dimethyl acetal E->F G tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate F->G I tert-butyl this compound-1-carboxylate G->I Cyclization H Hydrazine hydrate H->I J tert-butyl this compound-1-carboxylate I->J L This compound J->L Boc Deprotection K Trifluoroacetic acid (TFA) K->L

Figure 2. Workflow for the synthesis of this compound.

Materials:

  • tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

  • Methylmagnesium bromide (MeMgBr) in THF

  • N,N-dimethylformamide dimethyl acetal

  • Hydrazine hydrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate:

    • Dissolve tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add MeMgBr solution and allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Claisen Condensation:

    • To a solution of tert-butyl 4-acetylpiperidine-1-carboxylate, add N,N-dimethylformamide dimethyl acetal.

    • Heat the mixture at 100 °C for 4 hours.

    • Cool to room temperature and remove the excess reagent under reduced pressure to obtain the crude enaminone.

  • Pyrazole Ring Formation:

    • Dissolve the crude enaminone in ethanol.

    • Add hydrazine hydrate and reflux the mixture for 6 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain tert-butyl this compound-1-carboxylate.

  • Deprotection:

    • Dissolve tert-butyl this compound-1-carboxylate in DCM.

    • Add TFA dropwise and stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure.

    • Triturate the residue with diethyl ether to afford this compound as the TFA salt.

Protocol 2: Synthesis of a Tofacitinib Analog (JAK Inhibitor)

This protocol describes the coupling of the this compound intermediate with a pyrrolo[2,3-d]pyrimidine core, a key step in the synthesis of many JAK inhibitors.

protocol_2 cluster_coupling Step 1: Nucleophilic Aromatic Substitution cluster_acylation Step 2: N-Acylation A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine E N-(piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative A->E Coupling B This compound B->E C Potassium carbonate (K2CO3) C->E D N,N-Dimethylformamide (DMF) D->E F N-(piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative E->F I Tofacitinib Analog F->I Amide Bond Formation G Cyanoacetic acid G->I H EDC, HOBt H->I

References

Application of 4-(1H-Pyrazol-3-yl)piperidine in Developing CCR5 Antagonists for HIV

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The 4-(1H-Pyrazol-3-yl)piperidine scaffold has emerged as a crucial pharmacophore in the development of potent C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection. CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a prime target for antiretroviral therapy.[1][2] Small molecule antagonists that block the interaction between the viral envelope glycoprotein gp120 and CCR5 prevent the conformational changes necessary for membrane fusion, thus inhibiting a crucial step in the viral lifecycle.[2]

The development of CCR5 antagonists containing a 4-(pyrazolyl)piperidine side chain has led to compounds with excellent anti-HIV-1 activity in vitro.[1] Structure-activity relationship (SAR) studies have revealed that the placement of an unsubstituted nitrogen atom in the pyrazole ring, meta to the bond connected to the 4-position of the piperidine, is optimal for activity.[1] These compounds function as allosteric inhibitors, binding to a pocket on the CCR5 receptor distinct from the binding site of its natural chemokine ligands. This binding induces a conformational change in the receptor that prevents its recognition by the viral gp120.[3]

Mechanism of Action: CCR5-Mediated HIV-1 Entry and Inhibition

HIV-1 entry into a target T-cell is a sequential process. The viral surface glycoprotein gp120 first binds to the primary receptor, CD4, on the host cell surface.[2] This initial binding event triggers conformational changes in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[2] The subsequent interaction with CCR5 initiates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[2]

CCR5 antagonists bearing the this compound moiety physically occupy a binding pocket within the transmembrane helices of the CCR5 receptor. This allosteric modulation of the receptor's conformation prevents the gp120-CCR5 interaction, thereby halting the entry process.[3]

Data Presentation: Antiviral Activity of Pyrazolylpiperidine-based CCR5 Antagonists

The following table summarizes the in vitro anti-HIV-1 activity of representative compounds incorporating the this compound scaffold. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication.

Compound IDModificationAnti-HIV-1 Activity (IC50)Viral StrainCell LineReference
Compound 1 Pyrazole-piperidine coreWeak inhibitionCCR5- and CXCR4-utilizing strainsMAGI cells[4]
Compound 3 4-pyridyl group on piperidine3.8 µMCCR5-utilizing HIV-1 strainMAGI cells[4][5]
Compound 3 4-pyridyl group on piperidine0.8 µMCXCR4-utilizing HIV-1 strainMAGI cells[4][5]
Compound 11f 1-acetylpiperidin-4-yl group0.59 nMCCR5-using HIV-1Human PBMCs[6]

Experimental Protocols

Synthesis of this compound based CCR5 Antagonists

A general synthetic route for the preparation of this compound derivatives has been described, often involving the construction of the pyrazole ring followed by its attachment to the piperidine core. The specific synthesis of a potent analog can be adapted from established methods.[1][6]

Materials:

  • Starting materials for pyrazole and piperidine synthesis

  • Appropriate solvents (e.g., DMF, DCM)

  • Coupling reagents (e.g., HATU, EDC)

  • Bases (e.g., DIPEA, K2CO3)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Synthesis of the Pyrazole Moiety: Synthesize the desired substituted pyrazole ring through established heterocyclic chemistry techniques.

  • Synthesis of the Piperidine Core: Prepare the appropriately functionalized piperidine scaffold.

  • Coupling Reaction: Couple the pyrazole and piperidine moieties using a suitable coupling agent. For instance, a carboxylic acid-functionalized pyrazole can be coupled with an amino-piperidine.

  • Purification: Purify the final compound using column chromatography to achieve high purity.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR and mass spectrometry.

CCR5 Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CCR5 receptor, providing an indication of its binding affinity (Ki).

Materials:

  • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO cells)

  • Radiolabeled CCR5 ligand (e.g., [125I]MIP-1α)

  • Test compounds (this compound derivatives)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the CCR5-expressing cell membranes, the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

HIV-1 Entry Assay (Pseudovirus-based)

This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells in a single round of infection.[2][3] It utilizes pseudoviruses that are replication-defective and express the HIV-1 envelope glycoproteins.[3]

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR)[2]

  • HIV-1 pseudovirus (R5-tropic)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Maraviroc)

  • Culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.[2]

  • Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in culture medium.[2]

  • Pre-incubation: Pre-incubate the pseudovirus with the serial dilutions of the compounds for 1 hour at 37°C.[3]

  • Infection: Remove the medium from the TZM-bl cells and add the virus-compound mixture.[3]

  • Incubation: Incubate the plates for 48 hours at 37°C.[3]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[3]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus-only control and determine the IC50 value.[3]

Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41-mediated Membrane Fusion Membrane Cell Membrane Antagonist This compound Antagonist Antagonist->CCR5 Blocks Binding

Caption: HIV-1 entry pathway and the mechanism of a CCR5 antagonist.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Evaluation cluster_data Data Analysis S1 1. Synthesize Pyrazole & Piperidine Moieties S2 2. Couple Moieties S1->S2 S3 3. Purify & Characterize Final Compound S2->S3 A1 CCR5 Binding Assay S3->A1 A2 HIV-1 Entry Assay (Pseudovirus) A1->A2 D1 Determine Ki values A1->D1 D2 Determine IC50 values A2->D2 D3 Structure-Activity Relationship (SAR) Analysis D1->D3 D2->D3

Caption: General workflow for the development of CCR5 antagonists.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-(1H-Pyrazol-3-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 4-(1H-pyrazol-3-yl)piperidine analogs, a scaffold of significant interest in medicinal chemistry. This document details the biological activities of these compounds against various targets, presents quantitative data in a structured format, and offers detailed experimental protocols for key biological assays.

Introduction

The this compound core is a privileged scaffold found in a variety of biologically active molecules. Its unique three-dimensional structure and hydrogen bonding capabilities allow for interactions with numerous biological targets, including kinases and G-protein coupled receptors. SAR studies on this class of compounds have led to the discovery of potent and selective inhibitors for targets such as c-Jun N-terminal kinases (JNKs), cyclin-dependent kinases (CDKs), and the C-C chemokine receptor type 5 (CCR5). This document serves as a guide for researchers working on the design, synthesis, and evaluation of novel analogs based on this versatile scaffold.

Data Presentation: SAR Summary Tables

The following tables summarize the structure-activity relationships of this compound analogs against key biological targets. The data has been compiled from various studies to facilitate easy comparison of the effects of different substitutions on biological activity.

Table 1: SAR of 4-(Pyrazol-3-yl)-pyridine Analogs as JNK3 Inhibitors
CompoundR¹ (Pyrazole)R² (Pyridine)XJNK3 IC₅₀ (μM)p38 Inhibition
1 HHN0.63> 20 μM
12 HHCH0.160No detectable activity
13 HClCH0.080Not specified
14 AlkylClCHSlight decrease in potencyNot specified
29 BenzylVariedCHMore potent than 18 (R¹=Me)Not specified
30 PhenethylVariedCHSlight decrease in potencyNot specified
31 Morpholino-ethylVariedCHLess activeNot specified
32-35 Substituted aromatic ringsVariedCHDrop in potencyNot specified

Data synthesized from a study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors.[1]

Table 2: SAR of N-(4-Piperidinyl)-4-(benzoylamino)-1H-pyrazole-3-carboxamide Analogs as CDK2 Inhibitors
CompoundR (Benzoyl)CDK2 Kᵢ (μM)Antiproliferative GI₅₀ (μM) (A2780 cells)
1 (Reference)PhenylsulfonamideNot specified0.018
14 Unsubstituted Pyrazol-4-yl0.007~0.504
15 Fluoro-substituted Pyrazol-4-yl0.0050.158
16/17 N-Methyl Pyrazol-4-ylReduction in potencyDiminished activity
18/19 N-Acetamide Pyrazol-4-ylDetrimental effectDetrimental effect
20/21 C3-Methyl Pyrazol-4-ylSignificant decreaseReduction in activity
31/32 N1-(2-Morpholinoethyl) Pyrazol-4-ylDetrimental effectDetrimental effect

Data synthesized from a study on N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Note that the core is slightly different but provides relevant SAR insights for pyrazole-containing CDK2 inhibitors.[2]

Table 3: SAR of 4-(Pyrazolyl)piperidine Analogs as CCR5 Antagonists
ModificationObservation
Heterocycle Connection Replacement of flexible chains with pyrazole or isoxazole provided potent CCR5 antagonists.[3]
Nitrogen Placement Optimal placement of an unsubstituted nitrogen atom in the pyrazole ring is meta to the bond connected to the 4-position of the piperidine.[3]
Aromatic Group Truncation of a benzyl group to a phenyl group improved oral bioavailability but reduced activity.[3]

Qualitative SAR summary based on a study of 4-(pyrazolyl)piperidine side chains as CCR5 antagonists.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies are provided below.

Protocol 1: General Synthesis of this compound Analogs

A common synthetic route to the this compound scaffold involves a multi-step process. The following is a generalized protocol:

  • Synthesis of a Piperidine-based β-Keto Ester: Start with a suitable piperidine-4-carboxylic acid derivative. Convert the carboxylic acid to the corresponding β-keto ester.

  • Formation of an Enaminone: React the β-keto ester with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the β-enamino diketone.

  • Pyrazole Ring Formation: Cyclocondensation of the enaminone with a substituted hydrazine (e.g., hydrazine hydrate, methylhydrazine) will yield the desired this compound core. The choice of hydrazine will determine the substituent on the pyrazole nitrogen.

  • N-Alkylation/Arylation of Piperidine: The piperidine nitrogen can be further functionalized through standard N-alkylation or N-arylation reactions to introduce diversity.

  • Modification of the Pyrazole Ring: Substituents on the pyrazole ring can be introduced either by using substituted hydrazines in the cyclization step or through post-modification of the pyrazole ring.

This is a generalized scheme; specific reaction conditions and purification methods need to be optimized for each analog.[4]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is applicable for measuring the inhibitory activity of compounds against kinases like JNK3 and CDK2 using an assay such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase (e.g., recombinant human JNK3 or CDK2/Cyclin A)

  • Kinase substrate (e.g., a specific peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound dilution or DMSO (vehicle control).

    • 2 µL of kinase solution.

    • 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[3][5][6]

Protocol 3: CCR5 Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor.

Materials:

  • Cell membranes prepared from cells expressing human CCR5.

  • Radioligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc).

  • Test compounds (serial dilutions).

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Unlabeled CCR5 ligand for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes.

    • Radioligand at a concentration near its Kd.

    • Test compound at various concentrations.

    • For non-specific binding control wells, add a high concentration of an unlabeled CCR5 ligand.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition of specific binding at each concentration of the test compound. Calculate the IC₅₀ value by fitting the data to a dose-response curve.[7][8]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Scaffold Selection (this compound) B Analog Design (R-group Variation) A->B C Chemical Synthesis B->C D Primary Screening (e.g., Kinase Assay) C->D E Hit Identification D->E F Secondary Assays (e.g., Cell-based Assays) E->F G Potency & Selectivity (IC50/Ki Determination) F->G H Data Analysis G->H I Identify SAR Trends H->I J Lead Optimization I->J J->B Iterative Design JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis & Inflammation cJun->Apoptosis Inhibitor This compound Analog (Inhibitor) Inhibitor->JNK3 CDK2_Signaling_Pathway GrowthFactors Growth Factors CyclinE Cyclin E GrowthFactors->CyclinE CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase activates transcription Inhibitor This compound Analog (Inhibitor) Inhibitor->CDK2

References

Application Notes and Protocols: 4-(1H-Pyrazol-3-yl)piperidine as a Scaffold for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the 4-(1H-pyrazol-3-yl)piperidine scaffold in the combinatorial synthesis of compound libraries for drug discovery.

Introduction

The this compound scaffold is a versatile and valuable building block in medicinal chemistry. Its constituent pyrazole and piperidine rings are prevalent in a wide range of biologically active compounds and approved drugs. The scaffold offers multiple points for diversification, making it an ideal starting point for the construction of combinatorial libraries to explore chemical space and identify novel drug candidates. Libraries derived from this scaffold have shown activity against various biological targets, including kinases and G-protein coupled receptors.

Key Diversification Points

The this compound scaffold presents three primary points for chemical modification in a combinatorial library synthesis:

  • Piperidine Nitrogen (N1): Amenable to a wide range of reactions, including acylation, sulfonylation, alkylation, and arylation, allowing for the introduction of diverse substituents.

  • Pyrazole Nitrogen (N1' or N2'): The pyrazole ring can be functionalized, typically through alkylation or arylation, to explore the chemical space around this part of the scaffold.

  • Pyrazole C4' Position: This position can be modified, for instance, through halogenation, to introduce further diversity.

Applications in Drug Discovery

Libraries based on the this compound scaffold have been successfully employed in the discovery of inhibitors for several important drug targets.

Kinase Inhibitors

Derivatives of this scaffold have shown potent inhibitory activity against various kinases, which are crucial regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases.

  • Cyclin-Dependent Kinases (CDKs): Compounds incorporating the this compound motif have been identified as potent inhibitors of CDKs, such as CDK2. These kinases are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[1]

  • c-Jun N-terminal Kinases (JNKs): Libraries based on a similar 4-(pyrazol-3-yl)-pyridine scaffold have yielded potent JNK inhibitors. JNKs are involved in stress signaling pathways and are therapeutic targets for neurodegenerative and inflammatory diseases.[2][3]

CCR5 Receptor Antagonists

The scaffold has been utilized to develop antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a coreceptor for HIV entry into host cells, and its antagonists are a class of antiretroviral drugs.

Data Presentation

The following tables summarize representative quantitative data for compounds derived from the this compound scaffold and related structures.

Table 1: Biological Activity of 4-(Pyrazol-3-yl)-pyridine based JNK Inhibitors

CompoundXYJNK3 IC₅₀ (nM)p38 IC₅₀ (µM)
1 HHHCH630>20
12 HHHN160>20
13 HHClN80>20
14 MeHHN250>20

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2011, 21(9), 2732-5.[2]

Table 2: Synthesis Yields for N-Acyl Pyrazole Derivatives

EntryYield (%)
1 PhMeMe95
2 4-NO₂-PhMeMe98
3 4-Cl-PhMeMe96
4 NaphthylMeMe92

Representative yields from eco-friendly synthesis methods. Data adapted from RSC Advances.

Signaling Pathways

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli and regulates cellular processes such as proliferation, apoptosis, and inflammation.[4][5][6]

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation Inhibitor 4-(Pyrazol-3-yl)piperidine -based Inhibitor Inhibitor->JNK

Caption: JNK Signaling Pathway and Point of Inhibition.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. They form complexes with cyclins to phosphorylate target proteins, thereby driving the cell through its different phases.[7][8][9]

CDK_Signaling_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Inhibitor 4-(Pyrazol-3-yl)piperidine -based Inhibitor Inhibitor->CyclinE_CDK2

Caption: Simplified CDK/Rb Signaling Pathway for G1/S Transition.

Experimental Protocols

The following protocols describe a general approach for the solution-phase parallel synthesis of a combinatorial library based on the this compound scaffold.

General Experimental Workflow

Experimental_Workflow Start Start: this compound Scaffold Reaction_Setup Parallel Reaction Setup (e.g., 96-well plate) Start->Reaction_Setup Diversification Addition of Diverse Building Blocks (e.g., Acyl Chlorides, Sulfonyl Chlorides, Alkyl/Aryl Halides) Reaction_Setup->Diversification Reaction Reaction Incubation (Stirring, Heating) Diversification->Reaction Workup Parallel Work-up & Purification (e.g., Liquid-Liquid Extraction, SPE) Reaction->Workup Analysis Analysis of Library Members (LC-MS, NMR) Workup->Analysis Screening High-Throughput Screening Analysis->Screening

Caption: General Workflow for Combinatorial Library Synthesis.

Protocol 1: N-Acylation of the Piperidine Ring

This protocol describes the parallel synthesis of an amide library by reacting the piperidine nitrogen with a diverse set of acyl chlorides.

Materials:

  • This compound

  • Library of diverse acyl chlorides (in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block

Procedure:

  • Preparation of Scaffold Stock Solution: Prepare a stock solution of this compound in anhydrous DCM.

  • Dispensing Scaffold: To each well of the 96-well reaction block, add an equal volume of the scaffold stock solution.

  • Addition of Base: Add 2-3 equivalents of TEA or DIPEA to each well.

  • Addition of Acyl Chlorides: Add 1.1 equivalents of each unique acyl chloride from the library to individual wells.

  • Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the organic layer. A liquid handling robot can be used for automated liquid-liquid extraction.

    • Pass the organic extracts through a solid-phase extraction (SPE) cartridge to remove excess reagents and byproducts.

  • Analysis: Analyze the purity and confirm the identity of the products in each well using LC-MS.

  • Library Plating: Transfer the final compounds to a new plate for biological screening.

Protocol 2: N-Arylation of the Piperidine Ring (Buchwald-Hartwig Amination)

This protocol outlines the synthesis of an N-aryl piperidine library.

Materials:

  • This compound

  • Library of diverse aryl halides (bromides or iodides)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous toluene or dioxane

  • 96-well reaction block with reflux capabilities

Procedure:

  • Reaction Setup: In an inert atmosphere (glovebox), add the palladium catalyst, ligand, and base to each well of the reaction block.

  • Dispensing Reagents: Add the this compound and the respective aryl halide to each well, followed by the anhydrous solvent.

  • Reaction: Seal the reaction block and heat to 80-110 °C with stirring for 12-24 hours.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate).

    • Filter the contents of each well through a pad of celite to remove the catalyst.

    • Wash the filtrate with brine.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the products using parallel flash chromatography or preparative HPLC.

  • Analysis and Plating: Analyze the purified compounds by LC-MS and NMR, and prepare a plate for screening.

Structure-Activity Relationship (SAR) Logic

The generation of a combinatorial library allows for the systematic exploration of the structure-activity relationship.

SAR_Logic Scaffold This compound Scaffold Library Combinatorial Library Scaffold->Library R1 R1 Substituent (Piperidine N) R1->Library R2 R2 Substituent (Pyrazole N) R2->Library R3 R3 Substituent (Pyrazole C4) R3->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Logical Flow for SAR Studies.

By systematically varying the substituents at R1, R2, and R3 and correlating the resulting biological activity, researchers can identify key structural features required for potency and selectivity, guiding further lead optimization efforts. For example, in the development of JNK inhibitors, it was found that substitution on the pyrazole nitrogen could modulate potency.[2]

Conclusion

The this compound scaffold is a highly tractable and promising starting point for the construction of diverse combinatorial libraries. The synthetic protocols outlined in this document provide a framework for the efficient generation of such libraries, enabling the rapid exploration of chemical space and the discovery of novel therapeutic agents. The amenability of this scaffold to various chemical transformations, coupled with its proven success in yielding potent bioactive molecules, underscores its importance in modern drug discovery.

References

experimental procedure for N-alkylation of 4-(1H-Pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the N-alkylation of 4-(1H-Pyrazol-3-yl)piperidine, a critical process for the synthesis of diverse bioactive molecules, is provided in these application notes. This document offers detailed experimental protocols, data presentation, and a visual workflow for researchers, scientists, and professionals in the field of drug development. The N-alkylation of this particular scaffold is of significant interest as it allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Introduction

The this compound moiety is a valuable building block in medicinal chemistry, combining the structural features of both a piperidine and a pyrazole ring. N-alkylation of the piperidine nitrogen is a common strategy to modulate the pharmacological properties of molecules containing this scaffold. The secondary amine of the piperidine ring is generally more nucleophilic than the nitrogen atoms of the pyrazole ring, making selective alkylation at the piperidine nitrogen feasible under controlled conditions.[1]

This document outlines two primary methodologies for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. Direct alkylation is a straightforward approach involving the reaction of the piperidine with an electrophilic alkylating agent in the presence of a base.[2][3] Reductive amination offers an alternative route that can be advantageous for introducing a wider range of alkyl groups and can help to avoid the formation of quaternary ammonium salts, a potential side product in direct alkylation.[1][4][5]

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF or ACN to achieve a concentration of 0.1-0.5 M.

  • Add the base (e.g., K₂CO₃, 2.0 eq or NaH, 1.2 eq) portion-wise to the stirred solution. If using NaH, exercise caution as hydrogen gas is evolved.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70°C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water or saturated aqueous ammonium chloride solution (especially if NaH was used).

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Method 2: Reductive Amination

This protocol provides an alternative method for N-alkylation via reductive amination with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the mixture in DCM or DCE.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of a generic piperidine substrate under various conditions, which can be adapted for this compound.

EntryAlkylating Agent/CarbonylBase/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF251285
2Ethyl iodideNaHACN50678
3BenzaldehydeNaBH(OAc)₃DCM251692
4AcetoneNaBH₃CNDCE/AcOH252488

Experimental Workflow and Signaling Pathway Diagrams

The following diagram illustrates the general experimental workflow for the direct N-alkylation of this compound.

experimental_workflow start_end start_end reagents reagents process process purification purification product product start Start substrate This compound start->substrate reaction Reaction Setup & Stirring substrate->reaction base Base (e.g., K2CO3) base->reaction solvent Anhydrous Solvent (e.g., DMF) solvent->reaction alkyl_halide Alkyl Halide alkyl_halide->reaction reaction->alkyl_halide Add dropwise monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion drying Drying & Concentration workup->drying chromatography Column Chromatography drying->chromatography final_product N-Alkylated Product chromatography->final_product end End final_product->end

Caption: General workflow for direct N-alkylation.

The logical relationship for choosing between direct alkylation and reductive amination is presented below.

logical_relationship decision decision method method condition condition start Choice of N-Alkylation Method halide_availability Alkyl Halide Readily Available? start->halide_availability direct_alkylation Direct Alkylation halide_availability->direct_alkylation Yes carbonyl_availability Corresponding Aldehyde/ Ketone Available? halide_availability->carbonyl_availability No overalkylation_concern Concern about Over-alkylation? direct_alkylation->overalkylation_concern reductive_amination Reductive Amination carbonyl_availability->reductive_amination Yes overalkylation_concern->reductive_amination Yes

Caption: Decision tree for N-alkylation method selection.

References

Application Notes and Protocols for the Use of 4-(1H-Pyrazol-3-yl)piperidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the fragment 4-(1H-pyrazol-3-yl)piperidine in fragment-based drug design (FBDD). This document includes detailed experimental protocols for the synthesis of the fragment, its application in biophysical screening assays, and a summary of its known interactions with various biological targets.

Introduction to this compound in FBDD

The this compound scaffold is a valuable fragment in drug discovery due to its desirable physicochemical properties and versatile binding capabilities. The piperidine ring provides a three-dimensional character, often improving solubility and metabolic stability, while the pyrazole moiety offers key hydrogen bond donor and acceptor features, enabling it to interact with a wide range of protein targets. This fragment has been successfully employed as a starting point for the development of potent inhibitors for various enzyme families, particularly kinases, as well as G-protein coupled receptors (GPCRs).[1][2][3]

Synthesis of this compound

A robust synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from established synthetic routes for related pyrazole-piperidine derivatives.

Protocol 1: Synthesis of this compound

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of tert-butyl 4-(2-(dimethylamino)vinyl)-4-hydroxypiperidine-1-carboxylate.

    • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in DMF-DMA.

    • Heat the mixture at 80-100°C for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the excess DMF-DMA under reduced pressure to yield the crude enamine.

  • Step 2: Synthesis of tert-butyl this compound-1-carboxylate.

    • Dissolve the crude enamine from Step 1 in methanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the formation of the pyrazole ring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the Boc-protected pyrazole-piperidine.

  • Step 3: Deprotection to yield this compound.

    • Dissolve the purified product from Step 2 in dichloromethane.

    • Add trifluoroacetic acid dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Biophysical Screening Methods for Fragment-Based Drug Design

Sensitive biophysical techniques are essential for detecting the weak binding affinities typical of fragments. The following are detailed protocols for commonly used methods in FBDD.

Protocol 2: Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy

Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are powerful for identifying fragment binding and mapping the interaction site on the protein target.

Materials:

  • ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

  • This compound stock solution in a compatible solvent (e.g., d₆-DMSO)

  • NMR tubes

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Protein Preparation: Prepare a 50-100 µM solution of ¹⁵N-labeled protein in the NMR buffer.

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically in the range of 100 µM to 1 mM.

  • HSQC Spectrum of the Complex: Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and the complex spectra.

    • Identify chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment binding.

    • Significant CSPs indicate that the corresponding amino acid residues are in or near the binding site of the fragment.

    • The magnitude of the CSPs can be used to estimate the binding affinity (Kd).

FBDD_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Protein Prepare 15N-labeled Target Protein RefSpec Acquire Reference 1H-15N HSQC Spectrum Protein->RefSpec Fragment Prepare Fragment Stock Solution Mix Add Fragment to Protein Sample Fragment->Mix RefSpec->Mix Overlay Overlay Spectra RefSpec->Overlay ComplexSpec Acquire 1H-15N HSQC of Complex Mix->ComplexSpec ComplexSpec->Overlay Identify Identify Chemical Shift Perturbations (CSPs) Overlay->Identify Map Map Binding Site Identify->Map Kd Estimate Kd Identify->Kd

NMR-based fragment screening workflow.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Target protein (typically 10-50 µM) in a suitable buffer.

  • This compound (typically 100-500 µM) in the same buffer.

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Prepare the protein and fragment solutions in the exact same buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Load the protein solution into the sample cell.

    • Load the fragment solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

  • Titration:

    • Perform a series of injections of the fragment solution into the protein solution.

    • A small initial injection is often performed and discarded during data analysis to account for diffusion from the syringe tip.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis PrepProtein Prepare & Degas Protein Solution Load Load Protein into Cell & Fragment into Syringe PrepProtein->Load PrepFragment Prepare & Degas Fragment Solution PrepFragment->Load Titrate Perform Titration Load->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine Kd, ΔH, n Fit->Results

Isothermal Titration Calorimetry workflow.

Protocol 4: Thermal Shift Assay (TSA) for Fragment Screening

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for fragment binding by measuring changes in the thermal stability of a protein.

Materials:

  • Target protein (1-5 µM).

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • This compound stock solution.

  • Real-time PCR instrument.

Procedure:

  • Reaction Setup:

    • In a 96- or 384-well plate, prepare a reaction mixture containing the target protein, the fluorescent dye, and the buffer.

    • Add this compound to the test wells (final concentration typically 100-500 µM). Include a no-fragment control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition is the melting temperature (Tm).

    • A significant increase in Tm in the presence of the fragment compared to the control indicates binding and stabilization of the protein.

Quantitative Data Summary

The following tables summarize known binding data for this compound and its derivatives against various targets. This data is compiled from the scientific literature and serves as a reference for hit-to-lead optimization efforts.

Table 1: Binding Affinity of this compound Analogs to Kinases

Compound/FragmentTarget KinaseAssay TypeIC₅₀ / Kᵢ / KₔReference
AT7519CDK2Biochemical21 nM (IC₅₀)[2]
AT9283Aurora ABiochemical3 nM (IC₅₀)[4]
AT9283Aurora BBiochemical3 nM (IC₅₀)[4]
FN-1501FLT3Biochemical2.33 nM (IC₅₀)[5]
FN-1501CDK2Biochemical1.02 nM (IC₅₀)[5]
FN-1501CDK4Biochemical0.39 nM (IC₅₀)[5]

Table 2: Structure-Activity Relationship (SAR) Data for Pyrazole-Piperidine Derivatives

DerivativeTargetModificationActivity ChangeReference
CCR5 AntagonistCCR5Truncation of benzyl to phenylDecreased activity, improved oral bioavailability[1]
NK1 AntagonistNK13,5-bis(trifluoromethyl)benzyl ether on piperidineHigh affinity (IC₅₀ = 0.95 nM)[6]
Kinase InhibitorFAKBicyclic scaffold extensionSubmicromolar cellular inhibition[7]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a general workflow for a fragment-based drug discovery campaign, starting from fragment screening to lead optimization.

FBDD_Campaign_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization Lib Fragment Library (including this compound) Screen Biophysical Screening (NMR, TSA, SPR) Lib->Screen Hits Identify Fragment Hits Screen->Hits Validate Orthogonal Biophysical Assay (e.g., ITC) Hits->Validate Structure Structural Biology (X-ray Crystallography, NMR) Validate->Structure SAR Structure-Activity Relationship (SAR) Studies Structure->SAR Design Structure-Based Drug Design SAR->Design Synthesis Synthesize Analogs Design->Synthesis Testing In Vitro & In Vivo Testing Synthesis->Testing Testing->SAR Iterative Cycles Lead Lead Compound Testing->Lead

General workflow of a fragment-based drug discovery campaign.

Conclusion

The this compound fragment is a versatile and effective starting point for FBDD campaigns targeting a variety of protein classes. Its favorable physicochemical properties and ability to form key interactions make it a valuable addition to any fragment library. The protocols and data provided in these application notes are intended to facilitate the successful application of this fragment in drug discovery projects.

References

Application Notes and Protocols for 4-(1H-Pyrazol-3-yl)piperidine Derivatives in Antimalarial and Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(1H-pyrazol-3-yl)piperidine derivatives as a promising scaffold in the development of novel antimalarial and antiviral agents. The unique structural combination of a pyrazole ring and a piperidine moiety offers a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Antimalarial Applications

Derivatives of the this compound scaffold have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] The pyrazole core is a recognized pharmacophore in antimalarial drug discovery, and its combination with the piperidine ring allows for the exploration of diverse chemical space to identify potent lead compounds.[1][4]

Putative Mechanism of Action

While the exact mechanism for all derivatives is not fully elucidated, one proposed target for piperidine-containing antimalarials is Plasmepsin II, an aspartic protease essential for the parasite's hemoglobin digestion process.[4] Inhibition of this enzyme disrupts the parasite's ability to obtain vital amino acids, leading to its death.

cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin PlasmepsinII Plasmepsin II (Aspartic Protease) Hemoglobin->PlasmepsinII Digestion AminoAcids Essential Amino Acids PlasmepsinII->AminoAcids Generates Derivative This compound Derivative Derivative->PlasmepsinII Inhibits cluster_cell Host T-Cell cluster_virus HIV-1 Virion CD4 CD4 Receptor Binding1 Initial Binding CD4->Binding1 CCR5 CCR5 Co-Receptor gp120 gp120 gp120->CD4 1. gp120->Binding1 Derivative This compound Derivative (CCR5 Antagonist) Derivative->CCR5 Blocks gp120 binding Binding2 Co-receptor Binding (Blocked) Binding1->Binding2 2. Fusion Membrane Fusion (Inhibited) Binding2->Fusion 3. Start N-Boc-4-piperidone Step1 Reductive Amination (e.g., with Aniline derivative, NaBH(OAc)3) Start->Step1 Intermediate1 tert-butyl 4-(arylamino) piperidine-1-carboxylate Step1->Intermediate1 Step2 Acylation (e.g., with phenoxyacetyl chloride) Intermediate1->Step2 Intermediate2 N-Acylated Intermediate Step2->Intermediate2 Step3 Boc Deprotection (e.g., TFA or HCl) Intermediate2->Step3 Intermediate3 4-aminopiperidine derivative Step3->Intermediate3 Step4 Pyrazole Ring Formation (e.g., condensation with a 1,3-dicarbonyl compound and hydrazine) Intermediate3->Step4 Final Substituted 4-(1H-Pyrazol-3-yl) piperidine Derivative Step4->Final

References

Synthesis of Crizotinib Intermediate: 4-(4-Iodo-1H-pyrazol-1-yl)piperidine - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a crucial intermediate in the manufacturing of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. The synthesis is a robust three-step process involving a nucleophilic aromatic substitution, followed by hydrogenation and subsequent iodination. This application note offers a comprehensive guide, including detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in successful replication and scale-up.

Introduction

Crizotinib is a targeted therapy approved for the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive. The synthesis of this complex molecule relies on the efficient preparation of key building blocks. One such critical intermediate is 4-(4-iodo-1H-pyrazol-1-yl)piperidine. The presence of the iodo-pyrazole moiety allows for further functionalization via cross-coupling reactions to construct the final drug substance. The piperidine ring is another key structural feature of Crizotinib. This protocol outlines a reliable and scalable three-step synthesis of this important intermediate.[1]

Synthetic Pathway Overview

The synthesis commences with the nucleophilic aromatic substitution of 4-chloropyridine with pyrazole. The resulting 4-(1H-pyrazol-1-yl)pyridine is then subjected to hydrogenation to reduce the pyridine ring to a piperidine ring. The final step involves the regioselective iodination of the pyrazole ring at the 4-position to yield the target compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

Quantitative Data Summary

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Nucleophilic Aromatic Substitution4-Chloropyridine hydrochloride, Pyrazole, Potassium carbonateN,N-Dimethylformamide (DMF)10012~85
2Hydrogenation4-(1H-Pyrazol-1-yl)pyridine, H₂, Rh/CMethanol, Acetic acid5024~90
3Iodination4-(1H-Pyrazol-1-yl)piperidine, N-Iodosuccinimide (NIS)AcetonitrileRoom Temperature4~95

Experimental Protocols

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine
  • To a stirred solution of 4-chloropyridine hydrochloride (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (3.0 eq).

  • Add pyrazole (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-(1H-pyrazol-1-yl)pyridine.

Step 2: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine
  • In a high-pressure reactor, dissolve 4-(1H-pyrazol-1-yl)pyridine (1.0 eq) in a mixture of methanol and acetic acid.

  • Add 5% Rhodium on Carbon (Rh/C) catalyst (5 mol%).

  • Pressurize the reactor with hydrogen gas (H₂) to the desired pressure.

  • Heat the mixture to 50 °C and stir for 24 hours. The long reaction times and high pressures can be sensitive to trace impurities.[1]

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(1H-pyrazol-1-yl)piperidine, which can be used in the next step without further purification.

Step 3: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
  • Dissolve 4-(1H-pyrazol-1-yl)piperidine (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature. The use of NIS is a mild and effective method for the iodination of pyrazoles.[2]

  • Stir the reaction mixture for 4 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(4-iodo-1H-pyrazol-1-yl)piperidine as the final product.

Synthetic Workflow Diagramdot

// Nodes Start [label="4-Chloropyridine HCl\n+\nPyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="4-(1H-Pyrazol-1-yl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="4-(1H-Pyrazol-1-yl)piperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="4-(4-Iodo-1H-pyrazol-1-yl)piperidine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges with reagents Start -> Intermediate1 [label="K₂CO₃, DMF\n100°C", color="#34A853"]; Intermediate1 -> Intermediate2 [label="H₂, Rh/C\nMeOH, AcOH, 50°C", color="#4285F4"]; Intermediate2 -> FinalProduct [label="NIS, MeCN\nRT", color="#EA4335"]; }

References

Troubleshooting & Optimization

challenges in the scale-up synthesis of 4-(1H-Pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-Pyrazol-3-yl)piperidine. The following information is designed to offer direct, actionable advice to overcome common challenges encountered during laboratory experiments and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the construction of the pyrazole ring from a suitable piperidine-containing precursor. A common and effective strategy is the reaction of a protected piperidin-4-one derivative with a reagent that provides the pyrazole framework. One such route involves the condensation of an activated piperidin-4-one, such as an enaminone or a β-ketoester derivative, with hydrazine or a hydrazine derivative. Another approach is the [3+2] cycloaddition of a suitable piperidine-containing dipolarophile with a diazo compound. For scale-up, multi-component reactions that form the pyrazole ring in a single step are also being explored.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns during the scale-up synthesis often revolve around the use of hydrazine hydrate. Hydrazine is a high-energy and toxic compound.[1] Key concerns include:

  • Thermal Runaway: The condensation reaction with hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1]

  • Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[1]

  • Toxicity: Hydrazine is highly toxic, and exposure must be minimized through appropriate handling procedures and engineering controls.[1]

  • Flammability: Hydrazine has a wide flammability range.[1]

Q3: How can the exothermic nature of the hydrazine condensation be managed during scale-up?

A3: Managing the exotherm is critical for a safe scale-up. Strategies include:

  • Slow Addition: Controlled, slow addition of hydrazine hydrate to the reaction mixture.[1]

  • Efficient Cooling: Ensuring the reactor has adequate cooling capacity to dissipate the heat generated.[1]

  • Dilution: Using a sufficient amount of an appropriate solvent to absorb the heat of the reaction.[1]

  • Use of a Base: The addition of a base, such as sodium acetate, can mitigate the severity of exothermic events by neutralizing acidic byproducts that may catalyze decomposition.[1]

Q4: What are the common impurities encountered in the synthesis, and how can they be minimized?

A4: Common impurities may include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles.[1] To minimize impurities:

  • Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.[1]

  • Purification Methods: Purification is often achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a high-purity product.[1]

Troubleshooting Guides

Low Yield
Symptom Potential Cause Recommended Solutions
Incomplete reaction Insufficient reaction time or temperature.- Increase reaction time or temperature and monitor by TLC or LC-MS.- Ensure efficient mixing, especially in heterogeneous mixtures.- Check the quality and purity of starting materials.
Formation of byproducts Suboptimal reaction conditions leading to side reactions.- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.- Consider a different synthetic route with higher regioselectivity.
Product loss during workup Poor extraction or product degradation.- Optimize extraction and recrystallization solvents and procedures.- Work under an inert atmosphere if the product is sensitive to oxidation.
Poor Regioselectivity
Symptom Potential Cause Recommended Solutions
Formation of multiple isomers Reaction conditions favor the formation of both regioisomers.- Screen different solvents and catalysts to enhance regioselectivity.- Lowering the reaction temperature may improve selectivity.- Explore alternative synthetic pathways that offer better regiochemical control.
Difficulty in Purification
Symptom Potential Cause Recommended Solutions
Product and impurities have similar physical properties Co-elution in chromatography or co-crystallization.- Screen a variety of solvents for recrystallization.- For column chromatography, experiment with different solvent systems (e.g., gradients, different solvent polarities) and stationary phases (e.g., alumina, reverse-phase silica).
Oily product that is difficult to handle Presence of residual solvent or impurities.- Attempt to precipitate the product as a salt (e.g., hydrochloride salt) to induce crystallization.- Utilize techniques like trituration with a non-polar solvent to remove oily impurities.

Experimental Protocols

Proposed Synthesis of N-Boc-4-(1H-Pyrazol-3-yl)piperidine

This protocol is a representative synthesis based on the reaction of a β-enamino diketone derived from N-Boc-piperidone with hydrazine.

Step 1: Synthesis of tert-butyl 4-(2-(dimethylamino)vinyl)-4-oxo-butanoate

  • To a solution of N-Boc-piperidone (1 equivalent) in an appropriate solvent (e.g., toluene), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone.

Step 2: Synthesis of N-Boc-4-(1H-Pyrazol-3-yl)piperidine

  • Dissolve the crude enaminone from Step 1 in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start N-Boc-piperidone enaminone Formation of β-enamino diketone start->enaminone Bredereck's Reagent pyrazole_formation Cyclization with Hydrazine Hydrate enaminone->pyrazole_formation Hydrazine Hydrate crude_product Crude N-Boc-4-(1H-Pyrazol-3-yl)piperidine pyrazole_formation->crude_product workup Aqueous Work-up crude_product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Product chromatography->pure_product

Caption: A generalized experimental workflow for the synthesis of N-Boc-4-(1H-Pyrazol-3-yl)piperidine.

troubleshooting_low_yield start Low Yield of This compound check_reaction Analyze crude reaction mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Check reagent purity incomplete->optimize_conditions Yes optimize_selectivity Optimize for Selectivity: - Screen solvents/catalysts - Lower temperature side_products->optimize_selectivity Yes workup_loss Product Loss during Workup? side_products->workup_loss No solution Improved Yield optimize_conditions->solution optimize_selectivity->solution optimize_workup Optimize Extraction and Purification Procedures workup_loss->optimize_workup Yes workup_loss->solution No optimize_workup->solution

References

Technical Support Center: Purification of 4-(1H-Pyrazol-3-yl)piperidine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(1H-Pyrazol-3-yl)piperidine via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?

A1: The primary challenge is the basic nature of the piperidine ring. The nitrogen atom in the piperidine moiety can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to significant peak tailing, poor separation, and low recovery of the desired compound.[1]

Q2: What is a common and effective way to counteract the issues caused by the basicity of the piperidine ring during silica gel chromatography?

A2: The most common and effective method is to add a basic modifier to the mobile phase. Triethylamine (TEA) is frequently used for this purpose at a concentration of 0.1-3% (v/v). The TEA competes with the basic piperidine for binding to the acidic silanol sites on the silica gel, which minimizes the undesirable interactions and results in improved peak shape and better separation.[1][2]

Q3: How do I choose an appropriate solvent system for the column chromatography of this compound?

A3: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[3] A good starting point for polar, basic compounds is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH), with the addition of triethylamine (TEA).

Q4: What are some potential impurities I should be aware of during the purification of this compound?

A4: Potential impurities will depend on the synthetic route used to prepare the compound. Common impurities could include unreacted starting materials, by-products from side reactions, or isomers. For example, if the synthesis involves the reaction of a piperidone derivative with a pyrazole precursor, residual starting materials would be a primary concern.

Q5: Can I use reversed-phase chromatography for the purification of this compound?

A5: Yes, reversed-phase chromatography is a viable alternative, especially if issues with silica gel persist. A C18 column is a common choice for the purification of many organic molecules.[2] In reversed-phase chromatography, a polar mobile phase (like water/acetonitrile or water/methanol) is used, and non-polar compounds are retained more strongly. For basic compounds like this compound, adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by protonating the piperidine nitrogen.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant Peak Tailing on TLC and Column Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel.[1]Add a basic modifier like triethylamine (TEA) at 0.1-3% (v/v) to your mobile phase.[1][2] Alternatively, consider using a less acidic stationary phase like alumina or a chemically modified silica gel.
Low Recovery of the Compound - Irreversible adsorption onto the silica gel due to strong interactions. - The compound is too polar and is not eluting with the chosen solvent system. - The compound is eluting, but the fractions are too dilute to be detected.- Add TEA to the mobile phase to reduce strong adsorption. - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). - Concentrate the later fractions and re-analyze by TLC.
Poor Separation of the Product from Impurities - The chosen solvent system does not have the optimal polarity. - The column was overloaded with the crude sample. - The column was not packed properly, leading to channeling.- Optimize the solvent system using TLC to achieve a clear separation between your product and impurities. - Use an appropriate amount of silica gel relative to your sample (typically a 30-50:1 ratio by weight). - Ensure the column is packed uniformly without any cracks or air bubbles.
The Compound Does Not Move from the Baseline on TLC The mobile phase is not polar enough to elute the highly polar compound.Increase the polarity of your mobile phase. A common solvent system for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of MeOH and gradually increase it. The addition of a small amount of ammonium hydroxide in methanol can also be effective for very polar basic compounds.[4]
Compound Streaking or Degradation on the TLC Plate/Column The compound may be unstable on the acidic silica gel.- Deactivate the silica gel by pre-treating it with a solvent system containing TEA. - Use an alternative stationary phase such as neutral or basic alumina.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Preparation of TLC Plates: Use standard silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Spotting: Spot the dissolved sample onto the baseline of the TLC plate.

  • Developing the Chromatogram:

    • Prepare a developing chamber with a filter paper to ensure solvent vapor saturation.

    • Test various solvent systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in ratios such as 98:2, 95:5, and 90:10, each containing 1% triethylamine (TEA).

    • Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm).

    • Stain the plate with a suitable reagent (e.g., potassium permanganate or ninhydrin) if the compound is not UV-active or to visualize other impurities.

  • Analysis: Calculate the Rf value for the spot corresponding to the desired product. The optimal solvent system will give an Rf value of approximately 0.2-0.3.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar component of your mobile phase.

    • Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and remove any air bubbles.

    • Allow the silica to settle and then drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the optimized mobile phase (containing 1% TEA) to the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC for Solvent System Selection ColumnPrep 2. Column Preparation (Silica Gel Slurry) SampleLoad 3. Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution 4. Elution with Mobile Phase (+TEA) SampleLoad->Elution CollectFractions 5. Fraction Collection Elution->CollectFractions MonitorTLC 6. TLC Analysis of Fractions CollectFractions->MonitorTLC CombineFractions 7. Combine Pure Fractions MonitorTLC->CombineFractions Identify Pure Fractions SolventEvap 8. Solvent Evaporation CombineFractions->SolventEvap PureProduct Purified Product SolventEvap->PureProduct troubleshooting_logic Troubleshooting Logic for Poor Separation Start Start: Poor Separation or Low Yield CheckTailing Is there significant peak tailing? Start->CheckTailing AddTEA Add 0.1-3% TEA to mobile phase CheckTailing->AddTEA Yes CheckPolarity Is the compound stuck at the baseline? CheckTailing->CheckPolarity No AddTEA->CheckPolarity IncreasePolarity Increase polarity of mobile phase (e.g., more MeOH) CheckPolarity->IncreasePolarity Yes CheckOverload Was the column overloaded? CheckPolarity->CheckOverload No IncreasePolarity->CheckOverload ReduceLoad Reduce sample load (use more silica) CheckOverload->ReduceLoad Yes CheckStability Is there streaking or compound degradation? CheckOverload->CheckStability No ReduceLoad->CheckStability DeactivateSilica Deactivate silica with TEA or use alumina CheckStability->DeactivateSilica Yes End Successful Purification CheckStability->End No DeactivateSilica->End

References

identifying and minimizing side products in pyrazole-piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole-piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and minimize the formation of side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazole-piperidine compounds?

A1: The most prevalent method involves the cross-coupling of a pre-formed pyrazole ring with a piperidine ring. The two main approaches for this are:

  • Palladium-catalyzed Buchwald-Hartwig amination: This is a widely used method for forming C-N bonds between a halopyrazole (typically bromo- or iodo-pyrazole) and piperidine. It offers good functional group tolerance but requires careful optimization of the catalyst, ligand, and base.

  • Copper-catalyzed N-arylation (Ullmann condensation): This is an alternative to palladium-catalyzed reactions and can be effective for the N-arylation of piperidine with iodopyrazoles. It often uses a copper(I) salt as the catalyst.[1]

Another strategy involves the construction of the pyrazole ring onto a piperidine-containing precursor, for example, by reacting a piperidine-substituted 1,3-dicarbonyl compound with hydrazine.

Q2: What are the typical side products I should be aware of during a Buchwald-Hartwig amination of a halopyrazole with piperidine?

A2: Common side products in Buchwald-Hartwig amination include:

  • Hydrodehalogenation: The halopyrazole is reduced, replacing the halogen with a hydrogen atom. This can occur due to a competing β-hydride elimination pathway in the catalytic cycle.[2]

  • Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the halopyrazole couple to form a bipyrazole species.

  • Catalyst Decomposition Products: The palladium catalyst can decompose, especially at high temperatures, leading to the formation of palladium black and reduced catalytic activity.

Q3: How can I control regioselectivity when synthesizing a substituted pyrazole ring?

A3: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, a mixture of regioisomers can form. To control this:

  • Steric and Electronic Effects: The reaction is often directed by the steric bulk and electronic properties of the substituents on the dicarbonyl compound. Nucleophilic attack by hydrazine will preferentially occur at the less sterically hindered or more electrophilic carbonyl group.

  • Reaction pH: The acidity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic.

  • Solvent Choice: Solvents can play a significant role in directing the regioselectivity of the reaction.

Q4: My purification of the final pyrazole-piperidine product is proving difficult. What are some common challenges and solutions?

A4: Purification can be challenging due to the similar polarities of the product and certain side products.

  • Chromatography: Flash column chromatography on silica gel is the most common purification method. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to achieve good separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification through acid-base extraction to remove non-basic impurities.

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Ensure strictly anaerobic conditions as oxygen can deactivate the catalyst.
Inappropriate Ligand Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuDavePhos). The choice of ligand is critical and substrate-dependent.[3]
Incorrect Base A strong, non-nucleophilic base is typically required (e.g., NaOtBu, K2CO3, Cs2CO3). The base strength can influence the reaction rate and side product formation.[4]
Unsuitable Solvent Toluene and dioxane are commonly used. The solvent should be anhydrous and degassed.
Low Reaction Temperature Buchwald-Hartwig reactions often require elevated temperatures (80-110 °C).
Issue 2: Significant Side Product Formation
Side Product Mitigation Strategies
Hydrodehalogenation Optimize the ligand and base combination. Ensure an inert atmosphere to minimize sources of hydrogen.
Homocoupling Use a ligand that favors C-N reductive elimination over C-C coupling. Optimize the catalyst-to-ligand ratio.
Formation of Regioisomers When building the pyrazole ring, carefully select the starting materials and reaction conditions (pH, solvent) to favor the desired isomer.

Data on Reaction Condition Optimization

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of pyrazole-piperidine synthesis via Buchwald-Hartwig amination.

Table 1: Effect of Ligand on the Yield of 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole [5]

LigandSolventTemperature (°C)Time (min)Yield (%)
tBuDavePhosXylene1601095
XPhosXylene1601088
SPhosXylene1601075
P(tBu)3Xylene1601065

Reaction Conditions: 4-iodo-1H-1-tritylpyrazole, piperidine, Pd(dba)2, K3PO4, microwave irradiation.

Table 2: Effect of Halogen and Base on the Yield of 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole [5]

Halogen on PyrazoleBaseTemperature (°C)Time (min)Yield (%)
IodoK3PO41601095
BromoK3PO41601078
ChloroK3PO416010<5
IodoNaOtBu1601092
IodoCs2CO31601085

Reaction Conditions: 4-halo-1H-1-tritylpyrazole, piperidine, Pd(dba)2, tBuDavePhos, xylene, microwave irradiation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of a halopyrazole with piperidine.

Materials:

  • 4-Iodo-1H-pyrazole derivative (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 4-iodo-1H-pyrazole, Pd2(dba)3, XPhos, and NaOtBu to the Schlenk flask.

  • Add the anhydrous, degassed toluene, followed by the piperidine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of Piperidine

This protocol provides an alternative method using a copper catalyst.[1]

Materials:

  • 4-Iodo-1H-pyrazole derivative (1.0 equiv)

  • Piperidine (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oven-dried sealed tube with a magnetic stir bar

Procedure:

  • To the sealed tube, add the 4-iodo-1H-pyrazole, piperidine, CuI, and K2CO3.

  • Add anhydrous DMF to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + Piperidine Deprotonation Deprotonation AmineCoord->Deprotonation - Base-H+ RedElim Reductive Elimination Deprotonation->RedElim SideReaction Side Reactions (e.g., β-Hydride Elimination) Deprotonation->SideReaction RedElim->Pd(0)L2 Product Pyrazole-Piperidine Product RedElim->Product CCR5_Signaling_Pathway cluster_cell Host Cell Membrane cluster_virus HIV-1 Virus CCR5 CCR5 Receptor G_Protein G-Protein CCR5->G_Protein Activates Fusion Membrane Fusion & Viral Entry CCR5->Fusion CD4 CD4 Receptor gp120 gp120 CD4->gp120 Conformational Change Signaling Intracellular Signaling (e.g., Ca2+ mobilization) G_Protein->Signaling gp120->CCR5 Co-receptor Binding gp120->CD4 Initial Binding Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds & Activates Antagonist Pyrazole-Piperidine Antagonist Antagonist->CCR5 Blocks Binding

References

optimizing reaction conditions for improved yield of 4-(1H-Pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(1H-Pyrazol-3-yl)piperidine, aiming for improved reaction yields and purity.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues that may be encountered during a common synthetic route: the cyclization of a piperidine-containing 1,3-dicarbonyl precursor with hydrazine.

Problem 1: Consistently Low Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or moderately increasing the reaction temperature.

  • Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization or too high, leading to degradation.

    • Solution: Experiment with a temperature gradient to find the optimal condition. For many pyrazole syntheses, refluxing in a suitable solvent like ethanol is effective.

  • Incorrect Stoichiometry: An improper ratio of the 1,3-dicarbonyl precursor to hydrazine can limit the yield.

    • Solution: Ensure accurate measurement of reactants. A slight excess of hydrazine hydrate (1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Poor Quality of Reagents: Impurities in the starting materials, especially the hydrazine, can lead to side reactions.

    • Solution: Use freshly opened or purified hydrazine hydrate. Ensure the purity of the piperidine-containing 1,3-dicarbonyl precursor.

Problem 2: Formation of Multiple Products (Isomers/Byproducts)

Possible Causes and Solutions:

  • Formation of Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the reaction with hydrazine can potentially yield two different pyrazole regioisomers.

    • Solution: The regioselectivity is influenced by steric and electronic factors. Modifying the reaction solvent or temperature can sometimes favor the formation of one isomer. Acidic or basic catalysts can also influence the regiochemical outcome. For unambiguous synthesis, a symmetrical precursor is ideal.

  • Side Reactions: The highly reactive nature of hydrazine can lead to the formation of various side products.

    • Solution: Control the reaction temperature carefully. Slow, dropwise addition of hydrazine to the reaction mixture can sometimes minimize side product formation.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup.

    • Solution: After reaction completion, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, carefully remove the solvent under reduced pressure.

  • Impurity Removal: Co-elution of impurities during column chromatography can be an issue.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system is often an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A1: A widely used method is the cyclocondensation of a piperidine-substituted 1,3-dicarbonyl compound, such as N-Boc-4-(3-oxobutanoyl)piperidine, with hydrazine hydrate. This is typically followed by the deprotection of the piperidine nitrogen if a protecting group like Boc is used.

Q2: How can I improve the regioselectivity of the pyrazole formation?

A2: The formation of a single regioisomer is a common challenge with unsymmetrical 1,3-dicarbonyls.[1] The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons. To favor a specific isomer, you can try altering the reaction solvent or adding a catalyst. For instance, reactions in protic solvents under acidic conditions can favor attack at the less sterically hindered carbonyl.

Q3: My reaction mixture turns dark brown. Is this normal and how can I obtain a cleaner product?

A3: Discoloration can occur, especially at elevated temperatures, due to the formation of minor, often polymeric, byproducts. While some discoloration may be unavoidable, you can minimize it by ensuring the purity of your starting materials and maintaining careful temperature control. A thorough purification by column chromatography followed by recrystallization will typically yield a clean, off-white to white product.

Q4: What is the role of the Boc protecting group, and when should it be removed?

A4: The tert-butyloxycarbonyl (Boc) group is often used to protect the piperidine nitrogen during the synthesis. This prevents potential side reactions involving the secondary amine. The Boc group is typically removed in the final step using acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Data Presentation

Table 1: Effect of Solvent on the Yield of Pyrazole Formation *

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux685
MethanolReflux878
IsopropanolReflux682
TolueneReflux1265
AcetonitrileReflux1070

*Data is representative for a typical cyclocondensation of a 1,3-diketone with hydrazine and may vary based on the specific substrate.

Table 2: Influence of Catalyst on Reaction Time and Yield *

Catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
NoneReflux1260
Acetic Acid (10)Reflux488
p-TsOH (5)Reflux585
HCl (catalytic)Reflux487

*Based on general observations for Knorr-type pyrazole syntheses. Optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate

This protocol is adapted from the synthesis of similar pyrazole-piperidine derivatives.[1]

Materials:

  • tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Deprotection of Boc-protected this compound

Materials:

  • tert-butyl this compound-1-carboxylate (1 equivalent)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected pyrazole-piperidine in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (typically 20-30% v/v) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield? start->low_yield check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion Yes multiple_products Multiple Products? low_yield->multiple_products No incomplete Incomplete Reaction? check_completion->incomplete extend_time Increase Reaction Time / Temperature incomplete->extend_time Yes check_reagents Check Reagent Purity & Stoichiometry incomplete->check_reagents No extend_time->check_completion purify_reagents Use Pure Reagents / Adjust Stoichiometry check_reagents->purify_reagents purify_reagents->start check_isomers Check for Regioisomers multiple_products->check_isomers Yes purification_issue Purification Difficulty? multiple_products->purification_issue No optimize_conditions Optimize Solvent / Catalyst check_isomers->optimize_conditions optimize_conditions->start optimize_purification Optimize Chromatography / Recrystallization purification_issue->optimize_purification Yes success Successful Synthesis purification_issue->success No optimize_purification->success

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Synthetic_Pathway start_material N-Boc-piperidine-4- carboxylic acid diketone N-Boc-4-(3-oxobutanoyl)piperidine start_material->diketone 1. Meldrum's acid, EDC 2. Methanolysis boc_pyrazole N-Boc-4-(1H-pyrazol-3-yl)piperidine diketone->boc_pyrazole hydrazine Hydrazine Hydrate hydrazine->boc_pyrazole Cyclocondensation deprotection Deprotection (TFA/DCM) boc_pyrazole->deprotection final_product This compound deprotection->final_product

Caption: A common synthetic pathway for this compound.

References

troubleshooting low yields in the condensation reaction for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yields, encountered during the condensation reaction for pyrazole ring formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a question-and-answer format.

Question 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

Low yields in pyrazole synthesis, most notably the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can arise from several factors.[1][2] A systematic approach is crucial for identifying and resolving the issue.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to unwanted side reactions, which not only reduce the yield but also complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some instances, employing a slight excess of the hydrazine (typically 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: The reaction temperature, duration, solvent, and pH are critical parameters that often require optimization.[1] Monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction time.[1]

  • Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]

Below is a logical workflow to guide your troubleshooting process for low yields.

TroubleshootingWorkflow start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reactant Stoichiometry check_purity->check_stoichiometry If pure solution Improved Yield check_purity->solution If impure, purify/replace optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, pH) check_stoichiometry->optimize_conditions If correct check_stoichiometry->solution If incorrect, adjust investigate_side_reactions Investigate Side Reactions optimize_conditions->investigate_side_reactions If yield still low optimize_conditions->solution If yield improves purification_loss Evaluate Purification Step for Losses investigate_side_reactions->purification_loss If side products identified investigate_side_reactions->solution If side reactions minimized purification_loss->solution If losses minimized

A logical workflow for troubleshooting low yield in pyrazole synthesis.

Question 2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to two different pyrazole products.[1] Both steric and electronic factors of the substituents on the reactants influence the regioselectivity.[1]

Strategies to Enhance Regioselectivity:

  • Solvent Selection: The choice of solvent can influence which regioisomer is favored. Protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides, can affect the outcome.[1]

  • pH Control: The pH of the reaction medium can be critical. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: Utilizing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Catalyst Choice: Certain catalysts may favor the formation of one regioisomer over the other.

RegioselectivityFactors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Regioisomeric_Mixture Formation of Regioisomeric Mixture Unsymmetrical_Dicarbonyl->Regioisomeric_Mixture Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Regioisomeric_Mixture Solvent Solvent Choice (e.g., Protic vs. Aprotic) Solvent->Regioisomeric_Mixture pH pH (Acidic vs. Basic) pH->Regioisomeric_Mixture Catalyst Catalyst Catalyst->Regioisomeric_Mixture Control_Strategies Control Strategies Regioisomeric_Mixture->Control_Strategies

Factors influencing regioselectivity in pyrazole synthesis.

Question 3: My reaction mixture has developed a significant discoloration. Is this normal, and can I remove the colored impurities?

Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1]

Solutions for Discoloration and Impurity Removal:

  • Addition of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Activated Charcoal Treatment: Adding activated charcoal to the crude product solution can help adsorb colored impurities. The charcoal is subsequently removed by filtration.

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities behind in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3]

  • Recrystallization: This is often an effective method for removing colored impurities, as they may be present in small quantities and will remain in the mother liquor.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is the most common method for synthesizing the pyrazole ring and involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] The reaction proceeds through several key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[2]

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the other carbonyl carbon.[2]

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[2]

Q2: Can catalysts be used to improve the yield of my pyrazole synthesis?

Yes, various catalysts can be employed to improve reaction yields and rates. Lewis acids such as Yb(OTf)₃, InCl₃, and ZrCl₄ have been shown to be effective.[4] In some cases, particularly with 5-amino-3-arylpyrazole-4-carbonitriles, the reaction may proceed more efficiently without a catalyst in a high-boiling solvent like DMF.[4] Nano-catalysts, such as nano-ZnO, have also been used to achieve high yields in an environmentally friendly manner.[5]

Q3: How do substituents on the pyrazole ring affect the reaction?

Electron-withdrawing groups on a pyrazole aldehyde can decrease its reactivity, potentially leading to lower yields. To counteract this, one might consider increasing the reaction temperature or prolonging the reaction time.[4]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterVariationEffect on YieldReference
Catalyst No CatalystReaction may not proceed[5]
Lewis Acid (e.g., Yb(OTf)₃)Improved yields[4]
Nano-ZnOExcellent yields (up to 95%)[5]
Solvent EthanolCommonly used, affects regioselectivity[1]
DMFCan be effective for less reactive substrates[4]
TolueneCan provide better yields than THF or dioxane in some cases[6]
Base K₂CO₃More effective than NaH, KOt-Bu in certain reactions[6]
Sodium AcetateCan neutralize acid and lead to a cleaner reaction[1]
Temperature Room TemperatureEffective for some highly reactive substrates[5]
RefluxOften required to drive the reaction to completion[4]

Table 2: Comparison of Purification Methods for a Model Pyrazole Synthesis

Purification MethodPurity of Final Product (by GC-MS)Yield (%)AdvantagesDisadvantagesReference
Recrystallization HighVariableGood for removing small amounts of impuritiesCan lead to significant product loss in the mother liquor[1][3]
Column Chromatography Very HighGenerally LowerExcellent for separating complex mixtures and isomersCan be time-consuming and requires solvent usage[1]
Acid-Base Extraction Moderate to HighGoodEffective for removing non-basic impuritiesOnly applicable to basic pyrazoles[3]

Experimental Protocols

Detailed Methodology for Knorr Pyrazole Synthesis

This protocol provides a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine hydrochloride) (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops) or mild base if using a hydrazine salt (e.g., sodium acetate, 1.0 eq)[1]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound and the chosen solvent.

  • Reagent Addition: Add the hydrazine derivative to the solution. If a hydrazine salt is used, the addition of a mild base like sodium acetate may be beneficial.[1] If an acid catalyst is required, add it at this stage.

  • Reaction: Heat the reaction mixture to reflux and maintain it for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: If a solid product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

ExperimentalWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification a Combine 1,3-dicarbonyl and solvent in flask b Add hydrazine derivative and catalyst/base a->b c Heat to reflux b->c d Monitor by TLC c->d e Cool to room temperature d->e Reaction complete f Isolate crude product (filtration or evaporation) e->f g Purify product (recrystallization or chromatography) f->g

Experimental workflow for the Knorr pyrazole synthesis.

References

strategies for regioselective N-alkylation of the pyrazole moiety in 4-(1H-Pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of regioselective N-alkylation of the pyrazole moiety in 4-(1H-Pyrazol-3-yl)piperidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and selective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of this compound?

The principal challenge arises from the pyrazole ring itself, which possesses two adjacent and reactive nitrogen atoms (N1 and N2). Direct alkylation often leads to a mixture of two regioisomers: the N1-alkylated product (1-alkyl-3-(piperidin-4-yl)pyrazole) and the N2-alkylated product (1-alkyl-5-(piperidin-4-yl)pyrazole). A secondary challenge is the presence of the piperidine ring's secondary amine (-NH), which can also undergo alkylation, leading to undesired side products. Therefore, careful control of the reaction conditions and potentially the use of a protecting group on the piperidine nitrogen are crucial.

Q2: What are the key factors influencing regioselectivity (N1 vs. N2) in pyrazole alkylation?

The regiochemical outcome is a delicate balance of several interconnected factors:

  • Steric Hindrance: This is often the most dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom. In the case of this compound, the piperidine group at the C3 position makes the adjacent N2 atom more sterically hindered than the N1 atom. Therefore, N1 alkylation is generally favored.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens. However, for the target molecule, steric factors are more pronounced.

  • Reaction Conditions: The choice of base, solvent, and counterion can significantly alter the regioselectivity. For instance, different conditions can favor either kinetic or thermodynamic control of the reaction.[1]

  • Alkylating Agent: The size and nature of the alkylating agent play a critical role. Bulkier alkylating agents will more strongly favor the less hindered N1 position. Specialized reagents, like α-halomethylsilanes, have been developed to achieve high N1 selectivity.[2]

Q3: How can I protect the piperidine nitrogen to prevent side reactions?

To prevent undesired alkylation on the piperidine nitrogen, it is highly recommended to use a protecting group. The most common and effective protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) group or the benzyl (Bn) group.

  • Boc Protection: This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The Boc group is stable under many alkylation conditions and can be easily removed later with an acid like trifluoroacetic acid (TFA) or HCl.

  • Benzyl Protection: This can be accomplished using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base. The benzyl group is robust but can be removed under harsher hydrogenolysis conditions (e.g., H₂, Pd/C).

Q4: How can I selectively achieve N1-alkylation?

To favor the formation of the N1 isomer, the following strategies are recommended:

  • Leverage Steric Hindrance: As the C3-piperidine substituent sterically hinders the N2 position, this innate structural feature already predisposes the molecule to N1 alkylation.

  • Use Bulky Alkylating Agents: Employing a sterically demanding alkylating agent will further enhance selectivity for the less hindered N1 position.

  • Specific Base/Solvent Combinations: The use of sodium hydride (NaH) as a base in an aprotic polar solvent like THF or DMF has been shown to be effective for promoting N1-alkylation. Another common system is potassium carbonate (K₂CO₃) in DMF or acetonitrile.

Q5: Are there methods to favor the more sterically hindered N2-alkylation?

While N1-alkylation is generally favored for this substrate, certain conditions can promote N2-alkylation:

  • Catalysis: Magnesium-catalyzed methods have been developed to direct alkylation to the N2 position for some 3-substituted pyrazoles, particularly when using α-bromoacetates and acetamides as alkylating agents.[3]

  • Directed Deprotonation: In some systems, it might be possible to use a directed metalation approach with a strong base like n-butyllithium (n-BuLi), although this can be complicated by the presence of other reactive sites.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive base or insufficient amount. 2. Poor quality alkylating agent. 3. Reaction temperature too low. 4. Incomplete deprotonation of the pyrazole N-H.1. Use freshly opened or properly stored base (e.g., NaH). Ensure stoichiometry is correct (typically 1.1-1.5 equivalents). 2. Verify the purity of the alkylating agent. 3. Gradually increase the reaction temperature and monitor by TLC or LC-MS. 4. Allow sufficient time for stirring with the base before adding the alkylating agent (e.g., 30-60 minutes).
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Small, unhindered alkylating agent (e.g., methyl iodide). 2. Reaction conditions favoring thermodynamic equilibrium. 3. Inappropriate choice of base/solvent.1. Switch to a bulkier alkylating agent if possible. 2. Run the reaction at a lower temperature to favor the kinetically controlled product (often N1). 3. Systematically screen base/solvent combinations. For N1 selectivity, try NaH in THF or K₂CO₃ in DMF.
Formation of Piperidine N-Alkylated Side Product 1. Piperidine nitrogen was not protected. 2. Protecting group was unintentionally cleaved during the reaction.1. Protect the piperidine nitrogen with a Boc or Bn group before pyrazole alkylation. 2. Ensure the reaction conditions are compatible with the chosen protecting group. For example, avoid acidic conditions with a Boc group.
Di-alkylation (on both pyrazole and piperidine nitrogens) 1. Excess alkylating agent and/or base used with an unprotected substrate. 2. High reaction temperature and long reaction time.1. Use a protecting group on the piperidine. Use a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents). 2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty Separating N1 and N2 Isomers 1. Similar polarity of the two regioisomers.1. Optimize silica gel column chromatography conditions by screening various eluent systems (e.g., hexane/ethyl acetate, DCM/methanol). 2. Consider preparative HPLC for difficult separations. 3. If possible, derivatize the mixture to create compounds with a larger polarity difference, then separate and remove the derivatizing group.

Comparative Data on Reaction Conditions

The following table summarizes typical conditions and their outcomes for the N-alkylation of 3-substituted pyrazoles. While specific results for this compound may vary, this data provides a strong starting point for experimental design.

Base Solvent Alkylating Agent Type Typical Outcome (Regioselectivity N1:N2) Reference
NaHTHF / DMFPrimary Alkyl HalidesGenerally high N1 selectivity (>10:1)[4]
K₂CO₃DMF / AcetonitrilePrimary Alkyl HalidesGood to high N1 selectivity (5:1 to >20:1)[1]
Cs₂CO₃DMFPrimary Alkyl HalidesOften high N1 selectivity, can enhance reactivity[5]
t-BuOKPyridineTosylhydrazonesHigh N1 selectivity reported in specific syntheses[6]
Mg(OTf)₂DCEα-BromoacetatesHigh N2 selectivity reported for some substrates[3]

Experimental Protocols & Workflows

Protocol 1: General Procedure for N1-Regioselective Alkylation (Boc-Protected)

This protocol describes a general method to achieve N1-alkylation, which is typically the major product due to steric hindrance.

Step 1: Boc Protection of the Piperidine Nitrogen

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl this compound-1-carboxylate.

Step 2: N1-Alkylation of the Pyrazole

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of tert-butyl this compound-1-carboxylate (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to separate the N1 and any minor N2 isomers.

Visualizing the Workflow

G cluster_0 Step 1: Piperidine Protection cluster_1 Step 2: Pyrazole Alkylation cluster_2 Step 3: Purification start This compound proc1 Add (Boc)₂O, TEA in DCM start->proc1 prod1 Boc-protected Intermediate proc1->prod1 proc2 1. Add NaH in DMF 2. Add Boc-Intermediate prod1->proc2 proc3 Add Alkylating Agent (R-X) proc2->proc3 prod2 N1-Alkylated Product (Major) proc3->prod2 Steric Control side_prod N2-Alkylated Product (Minor) proc3->side_prod purify Column Chromatography prod2->purify side_prod->purify final_prod Isolated N1-Product purify->final_prod

Caption: General experimental workflow for regioselective N1-alkylation.

Key Factors Influencing Regioselectivity

The decision-making process for achieving the desired regioisomer involves a careful evaluation of steric and electronic factors, as well as reaction parameters.

G cluster_factors Controlling Factors cluster_outcomes Predicted Outcome start Goal: Regioselective N-Alkylation sterics Steric Hindrance (Piperidine at C3) start->sterics alkylating_agent Alkylating Agent (Size: R-X) start->alkylating_agent conditions Reaction Conditions (Base, Solvent, Temp.) start->conditions n1_product N1-Alkylation (Less Hindered) sterics->n1_product Favors alkylating_agent->n1_product Bulky R group conditions->n1_product e.g., NaH, THF n2_product N2-Alkylation (More Hindered) conditions->n2_product e.g., Mg-Catalysis

Caption: Key factors controlling N1 vs. N2 regioselectivity.

References

managing impurities during the synthesis of pyrazole-piperidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazole-piperidine compounds?

A1: The most prevalent methods involve the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound containing a piperidine ring, or a precursor that can be cyclized to a piperidine. A common approach is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine.[1] Variations include using β-ketoesters or β-cyanoketones as starting materials.[2] Multicomponent reactions have also been developed to construct the heterocyclic system in a single step.[3]

Q2: What are the typical impurities I should expect in my pyrazole-piperidine synthesis?

A2: Common impurities include:

  • Regioisomers: Particularly when using unsymmetrical 1,3-dicarbonyl precursors, the hydrazine can react at two different sites, leading to a mixture of isomers that can be difficult to separate.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual hydrazine or dicarbonyl compounds in your crude product.

  • Side-Products from Hydrazine Decomposition: Hydrazine derivatives can be unstable and decompose, especially when heated, leading to colored impurities.

  • Incomplete Cyclization Products: The reaction may stall at the hydrazone intermediate, especially with less reactive starting materials.

  • Byproducts from the Piperidine Moiety: If the piperidine ring is sensitive to the reaction conditions, side-reactions such as oxidation or ring-opening may occur, though this is less common.

Q3: Which analytical techniques are best for identifying and quantifying impurities in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and identifying the number of components in your crude product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of your final compound and resolving closely related impurities.[4] A well-developed HPLC method is crucial for accurate impurity profiling.

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): Essential for determining the molecular weights of your product and any impurities, providing valuable clues to their identities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation of your desired product and any isolated impurities. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are invaluable.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazole-Piperidine Product

Symptom Possible Cause Troubleshooting Step
Reaction appears incomplete (significant starting material remains by TLC/HPLC).Suboptimal reaction conditions (temperature, time, catalyst).Gradually increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. Ensure the appropriate catalyst (often acidic) is used at the correct concentration.
Poor quality or instability of starting materials.Verify the purity of your hydrazine and dicarbonyl starting materials. Hydrazine derivatives can degrade on storage.
Steric hindrance from bulky substituents on either reactant.Consider using a more forcing catalyst or higher boiling point solvent. Alternatively, a different synthetic route may be necessary.
A complex mixture of products is observed.Side reactions are dominating.Lower the reaction temperature to minimize side reactions. Ensure an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to oxidation.
Product is lost during workup or purification.The product has some water solubility or is unstable on silica gel.Modify the workup procedure, for example, by using a different extraction solvent or minimizing aqueous washes. For purification, consider alternative stationary phases like alumina or reverse-phase chromatography.

Issue 2: Formation of a Difficult-to-Separate Mixture of Regioisomers

Symptom Possible Cause Troubleshooting Step
NMR spectrum shows two sets of closely related peaks for the pyrazole and piperidine moieties.Use of an unsymmetrical dicarbonyl precursor with a substituted hydrazine.Modify the dicarbonyl precursor to be symmetrical if possible. Alternatively, explore reaction conditions that may favor the formation of one regioisomer (e.g., by changing the solvent or catalyst to exploit steric or electronic differences between the carbonyl groups).
HPLC analysis shows two closely eluting peaks with the same mass.Formation of regioisomers.Optimize the HPLC method to improve separation (e.g., change the mobile phase composition, gradient, or column chemistry). For preparative separation, consider preparative HPLC or SFC (Supercritical Fluid Chromatography).

Issue 3: Crude product is highly colored (yellow, red, or brown)

| Symptom | Possible Cause | Troubleshooting Step | | The reaction mixture darkens significantly during the reaction. | Decomposition of the hydrazine starting material or oxidation of intermediates.[5] | Run the reaction under an inert atmosphere (nitrogen or argon). Use purified, fresh hydrazine. Avoid excessive heating. | | The color persists after workup. | Formation of stable, colored impurities. | Attempt to remove the colored impurities by trituration with a suitable solvent, recrystallization, or column chromatography. Activated carbon treatment of a solution of the crude product can also be effective. |

Data Presentation

Table 1: Comparison of Yields in a Multi-Step Synthesis of a Pyrazole-Fused Piperidine Derivative

Step Reaction Product Yield (%)
1Michael Addition3-(Allylamino)propanenitrile93.7
2Benzotriazole derivative formationIntermediate 663.5
3Reformatsky ReactionIntermediate 895.0
4Dieckmann Condensation1-Allyl-5,5-difluoro-6-(4-methoxyphenyl)-4-oxopiperidine-3-carbonitrile63.46
5Pyrazole formation (Cyclocondensation)5-Allyl-7,7-difluoro-2-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine30.0
Data adapted from a synthesis of a novel pyrazole-fused piperidine derivative.[2]

Table 2: Typical HPLC Parameters for Impurity Profiling of Pyrazole Derivatives

Parameter Condition 1 Condition 2
Column Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm)Inertsil C18 (250 × 4.6 mm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: MethanolA: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient/Isocratic Isocratic (e.g., 20:80 A:B) or GradientIsocratic (e.g., 32:68 A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 206 nmUV at 228 nm (after derivatization)
Column Temperature 25 ± 2°C30°C
These are example conditions and should be optimized for your specific compound.[6]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-Fused Piperidine via Cyclocondensation

This protocol is based on the synthesis of 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine.[2]

Materials:

  • 1-Allyl-5,5-difluoro-6-(4-methoxyphenyl)-4-oxopiperidine-3-carbonitrile (β-cyanoketone precursor)

  • (2,4-Difluorophenyl)hydrazine

  • Ethanol

  • Nitrogen gas

  • Standard reflux apparatus

  • TLC plates (silica gel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the β-cyanoketone precursor (1.0 eq, e.g., 15 g, 49 mmol) and (2,4-difluorophenyl)hydrazine (1.1 eq, e.g., 9.7 g, 53.5 mmol) in ethanol (e.g., 450 mL).

  • Flush the flask with nitrogen and equip it with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight), monitoring the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting crude product can then be purified by column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude pyrazole-piperidine product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the initial, low-polarity eluent.

  • Pack the column: Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the column: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure with a pump or inert gas to achieve a steady flow rate.

  • Increase solvent polarity (Gradient elution): Gradually increase the proportion of the more polar solvent in your eluent mixture to elute compounds with higher affinity for the silica gel.

  • Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole-piperidine compound. For the example in Protocol 1, an eluent of hexane:ethyl acetate (1:1) was used to yield the pure product.[2]

Mandatory Visualizations

CDK2_Signaling_Pathway Growth_Factors Growth Factors Ras_Pathway Ras Signaling Pathway Growth_Factors->Ras_Pathway Cyclin_D Cyclin D Ras_Pathway->Cyclin_D Upregulates CDK46 CDK4/6 Cyclin_D->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Upregulates S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes Activates Transcription CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->Rb Hyper- phosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyrazole_Piperidine Pyrazole-Piperidine Inhibitor Pyrazole_Piperidine->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle transition and the point of inhibition.

Impurity_Management_Workflow Start Start: Crude Reaction Mixture TLC_HPLC_MS Initial Analysis: TLC, HPLC, LC-MS Start->TLC_HPLC_MS Identify_Peaks Identify Peaks: Product, Starting Materials, Impurities TLC_HPLC_MS->Identify_Peaks Purification Purification: Column Chromatography or Recrystallization Identify_Peaks->Purification Purity_Check Purity Check: HPLC Analysis Purification->Purity_Check Decision Purity > 95%? Purity_Check->Decision Isolate_Impurity Isolate Impurity for Structure Elucidation Decision->Isolate_Impurity No Characterized_Product Characterized Product Decision->Characterized_Product  Yes NMR_HRMS Structure Elucidation: NMR, HRMS Isolate_Impurity->NMR_HRMS Optimize_Reaction Optimize Reaction Conditions NMR_HRMS->Optimize_Reaction Optimize_Reaction->Start Re-run Synthesis

Caption: A logical workflow for the identification and management of impurities during synthesis.

Experimental_Workflow Reactants 1. Combine Reactants (β-Dicarbonyl & Hydrazine in Solvent) Reaction 2. Reaction (e.g., Reflux) Reactants->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Workup (Solvent Removal) Monitoring->Workup Reaction complete Crude_Product 5. Crude Product Workup->Crude_Product Purification 6. Purification (Column Chromatography) Crude_Product->Purification Analysis 7. Final Analysis (HPLC, NMR, MS) Purification->Analysis Final_Product 8. Pure Product Analysis->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of pyrazole-piperidine compounds.

References

Technical Support Center: Improving the Metabolic Stability of 4-(1H-Pyrazol-3-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 4-(1H-pyrazol-3-yl)piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with the this compound scaffold?

A1: The this compound scaffold presents several potential sites for metabolic modification. The most common liabilities include:

  • Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidation at various positions, particularly the carbons alpha to the nitrogen atom, which can lead to the formation of hydroxylated metabolites or lactams.[1]

  • N-Dealkylation of the Piperidine Nitrogen: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic pathway mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[1][2]

  • Pyrazole Ring Oxidation: The pyrazole ring can undergo oxidation, leading to hydroxylated derivatives.[3]

  • Conjugation: The pyrazole ring nitrogen or hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation.[3]

Q2: What are the initial steps to assess the metabolic stability of my this compound derivative?

A2: The initial assessment of metabolic stability is typically performed using in vitro assays. The two most common primary assays are:

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I metabolic enzymes, particularly cytochrome P450s (CYPs). It provides a good indication of a compound's susceptibility to oxidative metabolism.

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes) and provides a more comprehensive picture of metabolism, as it includes both Phase I and Phase II metabolic pathways.

The primary readouts from these assays are the compound's half-life (t½) and intrinsic clearance (Clint), which indicate how quickly the compound is metabolized.

Q3: How can I identify the specific metabolic "soft spots" on my molecule?

A3: Identifying the exact sites of metabolism, or "soft spots," is crucial for designing more stable analogs. This is achieved through a metabolite identification (MetID) study. In a MetID study, the parent compound is incubated with a metabolically active system (e.g., liver microsomes or hepatocytes), and the resulting mixture is analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify the structure of the metabolites formed.

Q4: What are the key strategies to improve the metabolic stability of my this compound derivatives?

A4: Once metabolic liabilities are identified, several medicinal chemistry strategies can be employed:

  • Blocking Metabolic Hotspots: Introducing steric hindrance near a metabolically labile position can block access for metabolic enzymes. Common strategies include the introduction of methyl groups or gem-dimethyl groups.

  • Bioisosteric Replacement: Replacing a metabolically unstable group with a bioisostere that is more resistant to metabolism but retains the desired biological activity is a powerful strategy. For instance, replacing a metabolically labile C-H bond with a C-F bond can significantly increase stability due to the higher bond strength of the C-F bond.

  • Modification of Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism due to the kinetic isotope effect.

Troubleshooting Guides

In Vitro Metabolic Stability Assays
Issue Potential Cause(s) Troubleshooting Steps
High variability in microsomal stability assay results between experiments. Inconsistent thawing of microsomes. Pipetting errors. Inconsistent incubation times or temperatures. Variability in NADPH cofactor activity.Ensure microsomes are thawed rapidly at 37°C and kept on ice. Use calibrated pipettes and perform careful liquid handling. Standardize all incubation parameters. Prepare fresh NADPH solutions for each experiment.
Compound appears unstable in the absence of NADPH. Chemical instability in the assay buffer. Adsorption to plasticware.Run a control incubation without NADPH to assess chemical stability. Use low-binding plates and vials. Analyze samples at time zero to ensure initial concentration is as expected.
Low recovery of the compound from the incubation mixture. Poor solubility of the compound. Significant binding to microsomal proteins.Check the solubility of the compound in the final assay buffer. Reduce the compound concentration or increase the solvent percentage (e.g., DMSO, acetonitrile) within acceptable limits. Consider using a different in vitro system, such as hepatocytes, which may have different binding characteristics.
Discrepancy between microsomal and hepatocyte stability data. The compound is primarily cleared by Phase II metabolism. The compound is a substrate for transporters present in hepatocytes but not microsomes.Hepatocytes contain both Phase I and Phase II enzymes, while microsomes primarily contain Phase I enzymes. If a compound is more stable in microsomes, it suggests a significant role for Phase II metabolism. Further investigation into specific metabolic pathways is warranted.
LC-MS Analysis of Metabolites
Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape or retention time shifts. Column degradation. Changes in mobile phase composition. Matrix effects from the biological sample.Use a guard column to protect the analytical column. Ensure mobile phases are fresh and properly mixed. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.
Low sensitivity or inability to detect metabolites. Inefficient ionization of metabolites. Low abundance of metabolites. Co-elution with interfering matrix components.Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow) for the expected metabolites. Concentrate the sample before analysis. Adjust the chromatographic gradient to improve separation from the matrix.
In-source fragmentation of metabolites. High source temperature or voltage.Optimize the ion source conditions to minimize fragmentation. This is particularly important for labile metabolites like N-oxides or glucuronide conjugates.
Difficulty in distinguishing isomers. Insufficient chromatographic separation.Use a longer column, a column with a different stationary phase, or optimize the mobile phase gradient to improve the resolution of isomeric metabolites.

Data Presentation

The following tables provide hypothetical but representative data illustrating the impact of structural modifications on the metabolic stability of this compound derivatives in human liver microsomes (HLM).

Table 1: Effect of Substitution on the Piperidine Ring

CompoundR1R2HLM t½ (min)HLM Clint (µL/min/mg protein)
1a HH1546.2
1b CH₃H4515.4
1c HCH₃3023.1
1d FH> 60< 11.5

t½: half-life; Clint: intrinsic clearance

Table 2: Effect of Bioisosteric Replacement on the Pyrazole Ring

CompoundXYHLM t½ (min)HLM Clint (µL/min/mg protein)
2a C-HN2034.7
2b C-FN5512.6
2c NC-H2527.7

t½: half-life; Clint: intrinsic clearance

Experimental Protocols

Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile (containing an internal standard for LC-MS analysis)

  • 96-well plates

3. Procedure:

  • Prepare a working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • Thaw the liver microsomes on ice and dilute to the final working concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the microsomal suspension to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile (containing the internal standard).

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

4. Data Analysis:

  • Quantify the peak area of the test compound and the internal standard at each time point using LC-MS/MS.

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / protein concentration).

Visualizations

Experimental Workflow for Liver Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis A Prepare Compound Working Solution D Pre-incubate Microsomes and Compound at 37°C A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Incubate at 37°C with Shaking E->F G Stop Reaction with Acetonitrile (with IS) at Time Points F->G H Centrifuge to Precipitate Proteins G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Processing & Calculation of t½ and Clint J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Potential Metabolic Pathways of this compound Derivatives

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent This compound Derivative M1 Piperidine Hydroxylation Parent->M1 Oxidation M2 N-Dealkylation Parent->M2 Oxidation M3 Pyrazole Hydroxylation Parent->M3 Oxidation M4 Piperidine Ring Opening M1->M4 Further Oxidation M5 Glucuronidation M1->M5 M6 Sulfation M1->M6 M3->M5 M3->M6

Caption: Potential metabolic pathways for this compound derivatives.

References

protocol for removing unreacted starting materials from 4-(1H-Pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-Pyrazol-3-yl)piperidine. Our aim is to help you overcome common challenges encountered during the removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common synthesis involves the reaction of a piperidine-derived 1,3-dicarbonyl compound with hydrazine.[1][2][3] Potential impurities from this route include:

  • Unreacted Starting Materials: Excess hydrazine or the piperidine-derived 1,3-dicarbonyl precursor.

  • Regioisomers: Formation of the isomeric 4-(1H-Pyrazol-5-yl)piperidine can occur, and separating these isomers can be challenging due to their similar physical properties.[4]

  • Byproducts: Side-products from incomplete reactions or degradation of starting materials and the final product.

Q2: What are the key physicochemical properties of this compound to consider for purification?

A2: Understanding the physicochemical properties of your target compound is crucial for selecting an appropriate purification strategy. Key properties for this compound are summarized in the table below. The presence of both a basic piperidine ring and a weakly acidic/basic pyrazole ring allows for purification by acid-base extraction.

PropertyValueImplication for Purification
Molecular Weight 151.21 g/mol [5][6]Standard for small organic molecules.
XLogP3 ~0.3 - 0.4[5]Indicates relatively high polarity, suggesting good solubility in polar organic solvents and potentially water.
pKa (Piperidine NH₂⁺) ~11.2The piperidine nitrogen is basic and will be protonated in acidic solutions (pH < 10).
pKa (Pyrazole NH) ~14.2[7]The pyrazole N-H is very weakly acidic and requires a strong base for deprotonation.
pKa (Pyrazole N) ~2.5[7]The pyrazole ring is weakly basic and can be protonated in strongly acidic solutions (pH < 2).

Q3: Which purification technique is most suitable for removing unreacted starting materials?

A3: The choice of purification technique depends on the nature of the impurities.

  • Acid-Base Extraction: This is a highly effective method for separating the basic this compound from non-basic or weakly basic impurities.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities, including regioisomers.[4]

  • Recrystallization: This method is ideal for purifying solid products to a high degree of purity, provided a suitable solvent is found.[8]

Troubleshooting Guide

Issue 1: My final product is contaminated with a non-polar impurity.

  • Question: After synthesis, I have a significant amount of a non-polar byproduct that is soluble in hexane. How can I remove it?

  • Answer: An acid-base extraction is the recommended method. Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). Your product, being basic due to the piperidine moiety, will be protonated and move into the aqueous layer. The non-polar impurity will remain in the organic layer, which can then be discarded. Afterward, basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH > 11 and extract your purified product back into an organic solvent.

Issue 2: I am struggling to separate the desired 3-yl pyrazole isomer from the 5-yl isomer.

  • Question: My NMR analysis shows a mixture of this compound and its 5-yl regioisomer. How can I separate them?

  • Answer: The separation of pyrazole regioisomers can be challenging due to their similar polarities.[4]

    • Column Chromatography: Careful optimization of the mobile phase is key. A gradient elution starting from a less polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity might be effective. The use of additives like triethylamine (0.1-1%) can sometimes improve the peak shape and resolution for basic compounds on silica gel.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase) can be employed.[9][10][11]

Issue 3: My product "oils out" during recrystallization.

  • Question: I am trying to recrystallize my this compound, but it precipitates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" typically occurs when the compound precipitates at a temperature above its melting point or when the solution is supersaturated.[8] Here are some strategies to overcome this:

    • Use a larger volume of solvent: This will lower the saturation point.

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Change the solvent system: A solvent with a lower boiling point or a different polarity might be more suitable. A mixed solvent system, like ethanol/water or hexane/ethyl acetate, can also be effective.[8]

    • Use a seed crystal: Adding a small crystal of the pure product can induce crystallization.[8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product from non-basic or weakly basic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in DCM or EtOAc (e.g., 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The desired product is now in the aqueous phase as its hydrochloride salt. The organic layer contains non-basic impurities and can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the pH is greater than 11.

  • Extraction of Pure Product: Extract the basified aqueous solution with three portions of fresh DCM or EtOAc.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the product from impurities with different polarities, including regioisomers.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Triethylamine (TEA) (optional)

  • Chromatography column

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Start the elution with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent (e.g., to 100% EtOAc, and then to 95:5 EtOAc:MeOH). Adding a small amount of TEA (e.g., 0.5%) to the eluent can help to reduce tailing of the basic product.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Purification Workflow Diagram

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound crude_product Crude Product initial_analysis Initial Purity Analysis (TLC, LC-MS, NMR) crude_product->initial_analysis decision_point Nature of Impurities? initial_analysis->decision_point acid_base Acid-Base Extraction decision_point->acid_base Non-basic/ Weakly Basic column_chrom Column Chromatography decision_point->column_chrom Polar Impurities/ Regioisomers recrystallization Recrystallization decision_point->recrystallization Minor Impurities/ Solid Product final_analysis Final Purity Analysis (>98% Pure) acid_base->final_analysis column_chrom->final_analysis recrystallization->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

Validating Biological Target Engagement of 4-(1H-Pyrazol-3-yl)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of novel therapeutics hinges on the definitive confirmation that a drug candidate interacts with its intended biological target within a cellular context. This guide provides a comparative analysis of key methodologies for validating the target engagement of 4-(1H-Pyrazol-3-yl)piperidine derivatives, a promising class of small molecule inhibitors. We will explore the principles, protocols, and data interpretation of leading techniques, supported by hypothetical experimental data for a representative compound, "PPD-1," targeting "Kinase X."

Introduction to this compound Derivatives and Target Engagement

This compound derivatives are a versatile scaffold in medicinal chemistry, with applications ranging from kinase inhibitors to receptor antagonists.[1][2][3] Validating that these compounds bind to their intended target is a critical step in the drug discovery pipeline, helping to elucidate the mechanism of action and build structure-activity relationships (SAR).[4][5] A variety of biophysical and cellular methods can be employed to confirm and quantify target engagement.[6][7]

This guide will focus on a comparative analysis of three orthogonal approaches:

  • Cellular Thermal Shift Assay (CETSA): A method to assess target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[8][9]

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique for the quantitative analysis of binding kinetics and affinity.[6][10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay to quantify a downstream marker of target engagement.[11][12]

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement validation method depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput.[13] The following table summarizes the key features of CETSA, SPR, and ELISA.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Ligand binding increases the thermal stability of the target protein.[13][14]Measures changes in the refractive index at the surface of a sensor chip due to ligand-target binding.[6][15]Utilizes specific antibodies to detect and quantify a target protein or a downstream biomarker.[12]
Environment Cellular (live cells, cell lysates, tissues).[7][16]In vitro (purified proteins).[14]In vitro (cell lysates, biological fluids).[11]
Readout Quantification of soluble target protein after heat treatment.[13]Real-time binding kinetics (association and dissociation rates) and affinity (KD).[15]Colorimetric, fluorometric, or chemiluminescent signal proportional to analyte concentration.
Labeling Label-free for the compound.[9]Label-free for the compound and target.[17]Requires labeled detection antibodies.[12]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[8][13]Medium to high, depending on the instrument.[6]High.
Key Advantages Physiologically relevant environment, confirms cellular permeability.[17][18]Provides detailed kinetic information (on/off rates), high sensitivity.[6][15]High sensitivity and specificity, well-established and widely available.[11]
Key Limitations Requires a specific antibody for detection, not all proteins show a thermal shift.[14][16]Requires immobilization of the target or ligand, potential for artifacts.[6]Indirect measure of target engagement, relies on the availability of high-quality antibodies.[11]

Hypothetical Target: Kinase X Signaling Pathway

To illustrate the application of these methods, we will consider a hypothetical signaling pathway involving "Kinase X," a key regulator of cell proliferation. The this compound derivative, PPD-1, is designed to inhibit the kinase activity of Kinase X.

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor KinaseX KinaseX Growth_Factor_Receptor->KinaseX Activates Substrate_Y Substrate_Y KinaseX->Substrate_Y Phosphorylates pSubstrate_Y p-Substrate Y Transcription_Factor_Z Transcription_Factor_Z pSubstrate_Y->Transcription_Factor_Z Activates Proliferation_Genes Proliferation_Genes Transcription_Factor_Z->Proliferation_Genes Induces Transcription Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Binds PPD_1 PPD-1 PPD_1->KinaseX Inhibits

Caption: Signaling pathway of the hypothetical Kinase X.

Experimental Data and Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of PPD-1 to Kinase X in intact cells.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection A 1. Culture cells expressing Kinase X B 2. Treat cells with PPD-1 or vehicle (DMSO) A->B C 3. Heat cells at various temperatures D 4. Lyse cells C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Quantify soluble Kinase X by Western Blot or AlphaScreen F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Data:

The following table presents the percentage of soluble Kinase X remaining after heat treatment in the presence of PPD-1 or a vehicle control.

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (10 µM PPD-1)
40100100
459598
508092
555585
603070
651045
70520

Protocol:

  • Cell Culture and Treatment: Seed A549 cells (or another relevant cell line endogenously expressing Kinase X) in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of PPD-1 or vehicle (DMSO) for 2 hours at 37°C.[19]

  • Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[19]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[16]

  • Detection: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble Kinase X in each sample by Western blotting or a high-throughput method like AlphaScreen using a specific anti-Kinase X antibody.[19]

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of PPD-1 to purified Kinase X.

Experimental Workflow:

SPR_Workflow A 1. Immobilize purified Kinase X on a sensor chip B 2. Inject buffer to establish a baseline A->B C 3. Inject PPD-1 at various concentrations (Association) B->C D 4. Inject buffer to monitor dissociation (Dissociation) C->D E 5. Regenerate the sensor surface D->E F 6. Analyze sensorgrams to determine ka, kd, and KD E->F

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Hypothetical Data:

Compoundka (1/Ms)kd (1/s)KD (nM)
PPD-11.5 x 10^53.0 x 10^-42.0
Alternative Inhibitor 12.2 x 10^58.8 x 10^-44.0
Alternative Inhibitor 28.9 x 10^41.8 x 10^-320.2

Protocol:

  • Immobilization: Purified recombinant Kinase X is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A dilution series of PPD-1 in a suitable running buffer is injected over the sensor surface. The association (ka) is monitored during the injection, and the dissociation (kd) is monitored during a subsequent buffer wash.[15]

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).

Downstream Biomarker ELISA

Objective: To quantify the inhibition of Kinase X activity in cells by measuring the phosphorylation of its substrate, Substrate Y.

Experimental Workflow:

ELISA_Workflow A 1. Treat cells with PPD-1 and stimulate with growth factor B 2. Lyse cells and collect protein lysates A->B C 3. Add lysates to ELISA plate coated with anti-p-Substrate Y antibody B->C D 4. Wash and add detection antibody C->D E 5. Add substrate and measure signal D->E F 6. Calculate IC50 from dose-response curve E->F

Caption: Experimental workflow for a downstream biomarker ELISA.

Hypothetical Data:

CompoundCellular IC50 for p-Substrate Y Inhibition (nM)
PPD-125
Alternative Inhibitor 155
Alternative Inhibitor 2350

Protocol:

  • Cell Treatment and Lysis: Cells are treated with a serial dilution of PPD-1 for a specified time, followed by stimulation with a growth factor to activate the Kinase X pathway. Cells are then lysed to extract total protein.

  • ELISA: A sandwich ELISA kit specific for the phosphorylated form of Substrate Y (p-Substrate Y) is used. Lysates are added to wells pre-coated with a capture antibody.

  • Detection: After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added. A substrate is then added, and the resulting colorimetric signal is measured using a plate reader.

  • Data Analysis: The signal is normalized to the total amount of Substrate Y or total protein. A dose-response curve is generated to calculate the IC50 value for PPD-1.

Conclusion

Validating the biological target engagement of this compound derivatives is a crucial step in their development as therapeutic agents. This guide has provided a comparative overview of three powerful and widely used techniques: CETSA, SPR, and ELISA. By employing a combination of these orthogonal methods, researchers can build a comprehensive and compelling body of evidence to confirm that their compounds are hitting the intended target in a relevant biological system. This multi-faceted approach provides a robust foundation for advancing promising candidates through the drug discovery and development pipeline.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Containing Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved and investigational anticancer agents.[1][2][3] These heterocyclic compounds have demonstrated significant therapeutic potential by targeting various key signaling pathways implicated in cancer progression.[1][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative pyrazole-containing compounds, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

To illustrate the correlation between preclinical in vitro and in vivo data, we have curated information on several pyrazole-containing compounds targeting critical cancer-associated kinases. The following table summarizes their in vitro potency against specific cancer cell lines and their corresponding in vivo efficacy in xenograft models.

Compound/Drug NameTarget Kinase(s)Cancer Cell LineIn Vitro IC50/GI50Animal ModelIn Vivo Efficacy (e.g., Tumor Growth Inhibition)Reference
Crizotinib ALK, MET, ROS1H3122 (NSCLC)2.4 nMNude mice with H3122 xenograftsSignificant tumor growth inhibition[1]
Ruxolitinib JAK1, JAK2HEL (Erythroleukemia)2.8 nMNude mice with HEL xenograftsDose-dependent inhibition of tumor growth[1]
Erdafitinib FGFR1-4RT112/luc (Bladder)2.2 nMNude mice with RT112/luc xenograftsSignificant anti-tumor activity[1]
Compound 6 Tubulin PolymerizationA549 (NSCLC)0.1 nMOrthotopic murine mammary tumor modelSignificant tumor growth inhibitory activity at 5 mg/kg[5]
Compound 5b Tubulin PolymerizationK562 (Leukemia)0.021 µMNot SpecifiedInhibited tubulin polymerization with an IC50 of 7.30 µM[6]
Compound 48 Haspin KinaseHCT116 (Colon)1.7 µMNot SpecifiedInhibited over 90% of haspin enzyme activity at 100 nM[5]
Pyrazolo[4,3-f]quinoline derivative Haspin KinaseHeLa (Cervical)3.6 µMNot SpecifiedPotent haspin kinase inhibitor[5]
Compound 27 VEGFR-2MCF-7 (Breast)16.50 µMNot Specified78% inhibition of VEGFR-2 (IC50 = 828.23 nM)[5]

Note: IC50/GI50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency.

Experimental Protocols: A Closer Look at the Methodologies

The validation of anticancer compounds relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays commonly employed in the evaluation of pyrazole-containing compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after exposure to a compound.[7][8]

Workflow for MTT Assay

cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Measurement cluster_2 Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat cells with varying concentrations of pyrazole compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h to allow formazan formation add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate cell viability (%) relative to control read->calculate plot Plot dose-response curve calculate->plot determine Determine IC50 value plot->determine

Workflow of a typical MTT assay for in vitro cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole-containing compound for a specified period (e.g., 48 or 72 hours).[9][10]

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Xenograft Studies in Mice

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.[2]

Workflow for In Vivo Xenograft Study

cluster_0 Tumor Implantation and Growth cluster_1 Treatment and Monitoring cluster_2 Endpoint and Analysis implant Implant human cancer cells subcutaneously into immunocompromised mice monitor_growth Monitor tumor growth until a specific volume is reached implant->monitor_growth randomize Randomize mice into control and treatment groups monitor_growth->randomize administer Administer pyrazole compound or vehicle control randomize->administer measure Measure tumor volume and body weight regularly administer->measure euthanize Euthanize mice at study endpoint measure->euthanize excise Excise tumors for analysis (e.g., weight, histology) euthanize->excise analyze Analyze data to determine tumor growth inhibition excise->analyze

General workflow for an in vivo xenograft study.

Protocol:

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are then randomized into control and treatment groups. The pyrazole compound is administered (e.g., orally or intraperitoneally) at a specific dose and schedule.

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed (e.g., for biomarker expression).

  • Efficacy Calculation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Signaling Pathways Targeted by Pyrazole-Containing Compounds

Pyrazole derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. A prominent mechanism is the inhibition of protein kinases.[1][5]

Simplified Kinase Signaling Pathway

cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response cluster_3 Point of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Receptor Binds Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factors Kinase3->TF Activates Response Gene Expression leading to Cell Proliferation, Survival, etc. TF->Response Inhibitor Pyrazole Inhibitor Inhibitor->Receptor Inhibitor->Kinase1 Inhibitor->Kinase2 Inhibitor->Kinase3

Inhibition of a generic kinase signaling pathway by a pyrazole compound.

Many pyrazole-containing drugs, such as Crizotinib and Erdafitinib, function as ATP-competitive kinase inhibitors.[1] They bind to the ATP-binding pocket of the target kinase, preventing phosphorylation and activation of downstream signaling molecules. This blockade of signal transduction can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1] Other pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and cell death.[5][6]

Conclusion

The cross-validation of in vitro and in vivo data is a critical step in the preclinical development of novel anticancer agents. The pyrazole scaffold continues to be a versatile and fruitful starting point for the design of potent and selective therapeutics. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo studies in relevant animal models are indispensable for evaluating efficacy and toxicity in a more complex biological system. The data and methodologies presented in this guide aim to provide a valuable resource for researchers working to translate promising pyrazole-containing compounds from the laboratory to the clinic.

References

A Comparative Guide to the Enantioselective Synthesis and Separation of 4-(1H-Pyrazol-3-yl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomers of 4-(1H-pyrazol-3-yl)piperidine represent key chiral building blocks in medicinal chemistry, with their distinct enantiomers often exhibiting different pharmacological profiles. The development of efficient methods for both the enantioselective synthesis and the chiral separation of these enantiomers is therefore of critical importance for drug discovery and development. This guide provides a comparative overview of potential strategies for obtaining enantiopure this compound, supported by experimental data from analogous systems and detailed procedural outlines.

Enantioselective Synthesis Strategies

The asymmetric synthesis of this compound can be approached through various catalytic methods. Here, we compare two promising strategies: organocatalytic aza-Michael addition and rhodium-catalyzed asymmetric hydrogenation.

Organocatalytic Aza-Michael Addition

This approach leverages the power of chiral organocatalysts to facilitate the conjugate addition of a pyrazole nucleophile to a suitable piperidine precursor, establishing the key stereocenter with high enantioselectivity. A notable example is the synthesis of a fluorinated analogue, which provides a strong basis for a proposed synthesis of the target molecule.[1][2]

Proposed Reaction Scheme:

cluster_0 Organocatalytic Aza-Michael Addition pyrazole 1H-Pyrazole piperidone N-Boc-4-piperidone intermediate Aza-Michael Adduct piperidone->intermediate 1. Knoevenagel Condensation 2. 1H-Pyrazole product (R)- or (S)-4-(1H-Pyrazol-3-yl)piperidine intermediate->product Deprotection & Reduction catalyst Chiral Organocatalyst (e.g., Jørgensen-type prolinol derivative) catalyst->intermediate

Caption: Proposed workflow for the organocatalytic enantioselective synthesis.

Experimental Protocol (Adapted from related syntheses):

  • Preparation of the Michael Acceptor: To a solution of N-Boc-4-piperidone (1.0 equiv) and a suitable active methylene compound (e.g., malononitrile, 1.1 equiv) in a suitable solvent (e.g., toluene), add a catalytic amount of a base (e.g., piperidine). Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield the crude piperidinylidene intermediate.

  • Aza-Michael Addition: The crude Michael acceptor is dissolved in an appropriate solvent (e.g., CH2Cl2). 1H-Pyrazole (1.2 equiv) and a chiral organocatalyst, such as a Jørgensen-type prolinol derivative (0.1 equiv), are added. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Purification and Subsequent Steps: The reaction mixture is purified by flash column chromatography. The resulting N-Boc protected aza-Michael adduct is then subjected to deprotection (e.g., with TFA in CH2Cl2) and reduction of the piperidone moiety (if necessary, depending on the chosen precursor) to afford the final this compound enantiomer.

Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal catalysis offers another powerful route to chiral piperidines. A rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine precursor bearing a pyrazole substituent could provide direct access to the target enantiomers. This method has been successfully applied to the synthesis of various chiral piperidines.

Proposed Reaction Scheme:

cluster_1 Rhodium-Catalyzed Asymmetric Hydrogenation precursor N-Protected-4-(1H-pyrazol-3-yl) -1,2,3,6-tetrahydropyridine product (R)- or (S)-4-(1H-Pyrazol-3-yl)piperidine precursor->product H2 catalyst [Rh(COD)Cl]2 / Chiral Ligand (e.g., BINAP) catalyst->product

Caption: Proposed workflow for the Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol (General Procedure):

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)Cl]2 (0.01 equiv) and a chiral phosphine ligand (e.g., (R)-BINAP, 0.011 equiv). Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Hydrogenation: The N-protected-4-(1H-pyrazol-3-yl)-1,2,3,6-tetrahydropyridine substrate (1.0 equiv) is added to the catalyst solution. The flask is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or high-pressure reactor) at a specified temperature and pressure until completion.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantiomerically enriched N-protected piperidine. Subsequent deprotection affords the final product.

Synthesis MethodKey AdvantagesPotential ChallengesExpected Enantiomeric Excess (ee)
Organocatalytic Aza-Michael Addition Metal-free, milder reaction conditions, high enantioselectivity demonstrated for similar substrates.[1][2]Synthesis of the piperidinylidene Michael acceptor may require optimization.>90%
Rhodium-Catalyzed Asymmetric Hydrogenation High catalytic efficiency, broad substrate scope for piperidine synthesis.Requires specialized equipment for handling hydrogen gas, cost of rhodium and chiral ligands.>95%

Chiral Separation Strategies

For the resolution of a racemic mixture of this compound, chiral chromatography is the most effective method. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral stationary phases (CSPs) are excellent choices.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown broad applicability for the separation of heterocyclic compounds.[3][4][5][6]

Experimental Protocol (General Procedure):

  • Column: A polysaccharide-based chiral stationary phase, for example, a Lux Cellulose-2 or Lux Amylose-2 column (or equivalent Chiralcel OD-H/AD-H, Chiralpak IA/IB).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation. The addition of a small amount of an amine additive (e.g., diethylamine or triethylamine, typically 0.1%) is often necessary to improve peak shape for basic analytes like piperidines.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the pyrazole chromophore absorbs (e.g., 210-230 nm).

  • Temperature: Column temperature can be varied (e.g., 20-40 °C) to optimize separation.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a greener and often faster alternative to HPLC. It uses supercritical CO2 as the main mobile phase, which reduces organic solvent consumption.[][8][9]

Experimental Protocol (General Procedure):

  • Column: Similar to HPLC, polysaccharide-based CSPs are highly effective.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier), typically methanol, ethanol, or isopropanol. An amine additive (e.g., diethylamine or isopropylamine) is usually required for basic compounds.

  • Flow Rate: Typically 2-5 mL/min.

  • Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).

  • Detection: UV-Vis or Mass Spectrometry (MS).

  • Temperature: Column oven temperature is usually controlled (e.g., 35-45 °C).

Separation TechniqueKey AdvantagesKey DisadvantagesTypical Stationary Phases
Chiral HPLC Wide availability of columns and instrumentation, well-established methodology.[3][5]Higher solvent consumption, longer run times compared to SFC.Polysaccharide-based (Cellulose, Amylose), Pirkle-type, protein-based.
Chiral SFC Faster separations, reduced organic solvent usage ("greener"), lower back pressure.[][8]Requires specialized SFC instrumentation.Polysaccharide-based (Cellulose, Amylose) are most common.

Visualization of Experimental Workflows

cluster_synthesis Enantioselective Synthesis Workflow cluster_separation Chiral Separation Workflow start_syn Starting Materials (Pyrazole & Piperidine Precursor) reaction Catalytic Asymmetric Reaction (Organocatalysis or Metal Catalysis) start_syn->reaction workup Reaction Work-up & Purification reaction->workup analysis_syn Enantiomeric Excess (ee) Analysis (Chiral HPLC/SFC) workup->analysis_syn product_syn Enantiomerically Enriched Product analysis_syn->product_syn start_sep Racemic this compound injection Injection onto Chiral Column (HPLC or SFC) start_sep->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection collection Fraction Collection detection->collection product_sep Separated Enantiomers collection->product_sep

Caption: General workflows for enantioselective synthesis and chiral separation.

References

Determining the Absolute Stereochemistry of Substituted 4-(1H-Pyrazol-3-yl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in ensuring efficacy, safety, and regulatory compliance. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with other leading analytical techniques for confirming the absolute stereochemistry of substituted 4-(1H-pyrazol-3-yl)piperidine, a scaffold of interest in medicinal chemistry.

This publication objectively compares the performance of NMR-based methods, particularly the Mosher's method, with alternative techniques such as X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Detailed experimental protocols, quantitative data from analogous compounds, and illustrative workflows are presented to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Techniques

The choice of method for determining absolute stereochemistry is often a balance between the availability of a suitable sample, instrumentation, and the desired level of certainty. While X-ray crystallography is considered the "gold standard" for its definitive structural elucidation, NMR and chiroptical methods offer valuable alternatives, especially for non-crystalline materials.

FeatureNMR (Mosher's Method)X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Analysis of chemical shift differences in diastereomeric derivatives.Diffraction of X-rays by a single crystal.Differential absorption of left and right circularly polarized infrared light.Differential absorption of left and right circularly polarized UV-Vis light.
Sample State SolutionSingle CrystalSolutionSolution
Sample Amount ~1-5 mg per derivative<1 mg (high-quality crystal)~5-10 mg~0.1-1 mg
Analysis Time 1-2 days (including derivatization)Days to weeks (including crystallization)HoursHours
Key Advantage Applicable to a wide range of soluble compounds; does not require crystallization.Provides a complete 3D structure with high confidence.Non-destructive and sensitive to the entire molecular structure.Requires a chromophore near the stereocenter for strong signals.
Limitation Requires chemical derivatization; potential for kinetic resolution.Requires a high-quality single crystal, which can be difficult to obtain.Requires computational modeling for absolute configuration assignment.Limited to molecules with suitable chromophores.

NMR Spectroscopy for Absolute Stereochemistry Determination

NMR spectroscopy, a cornerstone of chemical analysis, can be adapted to determine the absolute configuration of chiral molecules through the use of chiral derivatizing agents (CDAs). The most widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

The Mosher's Method

The Mosher's method involves the reaction of the chiral substrate, in this case, the secondary amine of the piperidine ring, with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl. This creates a pair of diastereomers. Due to the fixed spatial orientation of the MTPA phenyl and trifluoromethyl groups, the protons and carbons of the original chiral molecule experience different shielding or deshielding effects in the two diastereomers. This results in measurable differences in their NMR chemical shifts (Δδ = δS - δR). By analyzing the sign of these Δδ values for protons on either side of the chiral center, the absolute configuration can be deduced based on a well-established conformational model of the MTPA amides.

Quantitative Data for a 3-Substituted Piperidine Analog

Proton/Carbonδ (S-amide) (ppm)δ (R-amide) (ppm)Δδ (δS - δR) (ppm)
Piperidine Ring
C2-Hax2.2562.057+0.199
C2-Heq~3.273.086~+0.184
C6-Hax1.9782.273-0.295
C6-Heq2.8282.928-0.100
C258.94158.050+0.891
C651.61552.167-0.552

Data adapted from a study on a 3-(piperidin-3-yl)-1H-indole derivative. The sign of Δδ values allows for the assignment of the absolute configuration at the C3 position of the piperidine ring.

Alternative Methods for Absolute Stereochemistry Confirmation

A multi-faceted approach, employing at least two independent methods, is often recommended for the unambiguous assignment of absolute stereochemistry.

X-ray Crystallography

Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The method relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. The Flack parameter, derived from the diffraction data, is a critical indicator of the absolute structure, with a value close to 0 for the correct enantiomer.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for a known enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). A good match between the experimental and calculated spectra confirms the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD is a chiroptical technique that measures the differential absorption of circularly polarized light in the UV-Vis region. This method is particularly useful for molecules containing chromophores that absorb in this region. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum to a theoretically calculated spectrum. The presence of the pyrazole ring in this compound provides a suitable chromophore for ECD analysis.

Experimental Protocols

Mosher's Method: NMR Analysis
  • Derivatization: In two separate reactions, react the enantiomerically pure substituted this compound (~5 mg) with a slight excess of (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous NMR solvent (e.g., CDCl₃).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR until the starting material is consumed.

  • Purification: Purify the resulting (R)- and (S)-MTPA amides separately using column chromatography on silica gel.

  • NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for both diastereomers. 2D NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous signal assignment.

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for all assignable protons and carbons. Apply the Mosher's method model to determine the absolute configuration based on the signs of the Δδ values.

X-ray Crystallography
  • Crystal Growth: Grow high-quality single crystals of the enantiomerically pure compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter or other statistical methods based on anomalous dispersion effects.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Spectral Acquisition: Record the VCD and IR spectra of the sample.

  • Computational Modeling: Perform a conformational search for the molecule and calculate the Boltzmann-averaged theoretical VCD and IR spectra for one enantiomer using DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra of both enantiomers (the spectrum of the other enantiomer is the mirror image). A good correlation confirms the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

  • Spectral Acquisition: Record the ECD and UV-Vis spectra of the sample.

  • Computational Modeling: Perform a conformational search and calculate the Boltzmann-averaged theoretical ECD and UV-Vis spectra for one enantiomer using time-dependent DFT (TD-DFT) calculations.

  • Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectra to assign the absolute configuration.

Visualizing the Workflows

Logical Flow for Absolute Stereochemistry Determination

cluster_NMR NMR (Mosher's Method) cluster_Xray X-ray Crystallography cluster_VCD VCD/ECD Spectroscopy Derivatization Derivatization with (R)- and (S)-MTPA-Cl NMR_Acq NMR Data Acquisition Derivatization->NMR_Acq Delta_Calc Calculate Δδ = δS - δR NMR_Acq->Delta_Calc Assign_NMR Assign Absolute Configuration Delta_Calc->Assign_NMR Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Assign_Xray Assign Absolute Configuration (Flack Parameter) Structure_Solution->Assign_Xray Spectrum_Acq Acquire Experimental Spectrum Comparison Compare Experimental & Calculated Spectra Spectrum_Acq->Comparison Computation Quantum Chemical Calculation of Spectrum Computation->Comparison Assign_VCD Assign Absolute Configuration Comparison->Assign_VCD Start Chiral Molecule Start->Derivatization Start->Crystal_Growth Start->Spectrum_Acq

Caption: Workflow for determining absolute stereochemistry.

Mosher's Method Decision Pathway

Start Analyze Δδ = δS - δR for protons near the chiral center Positive_Delta Δδ > 0 Start->Positive_Delta Negative_Delta Δδ < 0 Start->Negative_Delta Model_L Protons are on the L side of the Mosher's amide model Positive_Delta->Model_L Model_R Protons are on the R side of the Mosher's amide model Negative_Delta->Model_R Assign_Config Assign Absolute Configuration Model_L->Assign_Config Model_R->Assign_Config

Caption: Logic for Mosher's method analysis.

Comparative Docking Analysis of 4-(1H-Pyrazol-3-yl)piperidine and Known Inhibitors Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative molecular docking study of 4-(1H-Pyrazol-3-yl)piperidine against known inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a significant target in cancer therapy.[1] Due to the absence of publicly available direct comparative docking studies for this compound, this report synthesizes data from studies on analogous pyrazole and piperidine derivatives to provide a representative analysis. The pyrazole moiety is a recognized pharmacophore in the development of kinase inhibitors, and the piperidine ring is a common scaffold in medicinal chemistry, suggesting the therapeutic potential of their combination.[2][3][4][5]

Quantitative Data Summary

The following table summarizes the comparative binding affinities of this compound, a representative pyrazole derivative, a piperidine-containing compound, and a known CDK2 inhibitor against the ATP-binding site of CDK2. Lower binding energy values indicate a more favorable binding interaction.

CompoundClassTarget ProteinPDB IDBinding Energy (kcal/mol)
This compound Pyrazole-Piperidine HybridCDK22VTO-9.5 (Estimated)
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazolePyrazole DerivativeCDK22VTO-10.35[2]
AT7519Piperidine DerivativeCDK2-Not explicitly stated in provided abstracts, but identified as a potent inhibitor.[6]
RoscovitineKnown CDK2 InhibitorCDK2--8.0 to -9.0 (Typical Range)

Note: The binding energy for this compound is an estimated value based on the docking scores of structurally similar pyrazole and piperidine derivatives against protein kinases. The binding energy for Roscovitine is a typical range observed in docking studies.

Experimental Protocols

The methodologies outlined below represent a standard workflow for molecular docking studies, as synthesized from multiple research articles.[7]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein, CDK2, is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and appropriate charges are assigned.

  • The protein structure undergoes energy minimization to resolve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the ligands, including this compound and known inhibitors, are drawn using chemical drawing software.

  • The 2D structures are then converted into 3D conformations.

  • Energy minimization of the ligand structures is performed to obtain stable conformations.

3. Molecular Docking:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular docking is performed using software such as AutoDock. The software samples a wide range of conformations and orientations of the ligand within the protein's active site.

  • A scoring function is employed to calculate the binding affinity for each generated pose, typically expressed in kcal/mol.

4. Analysis of Results:

  • The docking results are analyzed to identify the pose with the most favorable binding energy.

  • The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and examined.

Visualizations

Below are diagrams illustrating the logical workflow of a comparative molecular docking study and a conceptual signaling pathway involving CDK2.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_output Output protein_prep Protein Preparation (e.g., CDK2 from PDB) docking Molecular Docking (e.g., AutoDock) protein_prep->docking ligand_prep Ligand Preparation (Test & Known Inhibitors) ligand_prep->docking analysis Pose & Interaction Analysis docking->analysis binding_energy Binding Energy Calculation analysis->binding_energy comparison Comparative Analysis binding_energy->comparison

A generalized workflow for comparative molecular docking studies.

cdk2_pathway cluster_regulation Cell Cycle Regulation cluster_inhibition Inhibition cluster_downstream Downstream Effects CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Phosphorylation Phosphorylation of Substrate Proteins ActiveComplex->Phosphorylation Inhibitor This compound & Known Inhibitors Inhibitor->ActiveComplex Inhibition CellCycle G1/S Phase Transition Phosphorylation->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Conceptual signaling pathway of CDK2 and its inhibition.

References

Assessing the Cross-Reactivity of 4-(1H-Pyrazol-3-yl)piperidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-pyrazol-3-yl)piperidine scaffold is a key pharmacophore in the development of kinase inhibitors, a class of targeted therapies crucial in oncology and other disease areas. The efficacy and safety of these inhibitors are critically dependent on their selectivity, as off-target activities can lead to unforeseen side effects. This guide provides an objective comparison of the cross-reactivity profiles of representative kinase inhibitors based on this scaffold, supported by experimental data and detailed methodologies to aid in the assessment of current and future drug candidates.

Comparative Kinase Selectivity Profile

The cross-reactivity of kinase inhibitors is typically evaluated by screening them against a panel of kinases and determining their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The following table summarizes the in vitro kinase inhibitory profile of AT7519, a well-characterized inhibitor with a this compound core structure.

Table 1: Inhibitory Activity (IC50) of AT7519 Against a Panel of Protein Kinases

Kinase TargetIC50 (nM)Kinase FamilyKey Function
CDK9/cyclin T1<10CDKTranscriptional Regulation
CDK5/p3518CDKNeuronal function, Cell Cycle
CDK2/cyclin A44CDKCell Cycle Progression (S, G2)
CDK2/cyclin E47CDKCell Cycle Progression (G1/S)
CDK4/cyclin D167CDKCell Cycle Progression (G1)
GSK3β89CMGCGlycogen Metabolism, Cell Signaling
CDK1/cyclin B190-210CDKMitosis (G2/M)
CDK6/cyclin D3170CDKCell Cycle Progression (G1)
CDK3>1000CDKCell Cycle
CDK7>1000CDKTranscriptional Regulation, CDK Activation

Data compiled from multiple sources.[1][2][3][4][5]

AT7519 demonstrates potent inhibition of several Cyclin-Dependent Kinases (CDKs), particularly those involved in both cell cycle regulation (CDK1, CDK2, CDK4, CDK5, CDK6) and transcriptional control (CDK9).[1][2][4][5] Notably, it also shows activity against GSK3β.[1] Its lower potency against CDK3 and CDK7 suggests a degree of selectivity within the CDK family.[2][3]

Experimental Protocols

Accurate assessment of kinase inhibitor cross-reactivity relies on robust and reproducible experimental methods. Below are detailed protocols for common biochemical and cell-based assays used to determine inhibitor potency.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to measure the activity of a purified kinase in a cell-free system by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase and its specific substrate peptide.

  • Kinase inhibitor (e.g., AT7519) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution.

  • White, opaque 384-well plates.

  • Multichannel pipettes.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the kinase inhibitor in DMSO. Further dilute these concentrations in Kinase Assay Buffer. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup:

    • To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control.

    • Add 5 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.[6]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and drive a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (from a "no kinase" control) from all other readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)

This protocol measures the inhibitory effect of a compound on a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Materials:

  • Human tumor cell line expressing the target kinase and substrate (e.g., HCT116).

  • Complete cell culture medium.

  • Kinase inhibitor dissolved in DMSO.

  • Phosphate-Buffered Saline (PBS).

  • Cell Lysis Buffer (e.g., containing protease and phosphatase inhibitors).

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein.

  • Phospho-specific detection antibody for the substrate.

  • HRP-conjugated secondary antibody.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a DMSO-only vehicle control. Incubate for a desired period (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of Lysis Buffer to each well and incubate on ice for 10 minutes with gentle shaking.

  • ELISA Procedure:

    • Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well.

  • Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the percentage of substrate phosphorylation against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Visualizing Mechanisms and Workflows

Kinase Inhibition Experimental Workflow

The following diagram illustrates a typical workflow for determining the cross-reactivity of a kinase inhibitor.

G cluster_0 Biochemical (Cell-Free) Arm cluster_1 Cell-Based Arm A Compound Synthesis (this compound derivative) B Kinase Panel Screening (e.g., 96-well format) A->B Test Compound C IC50 Determination (Dose-Response Curve) B->C Hit Kinases G Cross-Reactivity Assessment C->G Selectivity Profile D Cell Line Selection (Expressing Target Kinase) E Cellular Assay (e.g., Phosphorylation ELISA) D->E Treat with Compound F Cellular IC50 & Phenotypic Readout E->F F->G Cellular Potency

Workflow for Kinase Inhibitor Cross-Reactivity Assessment.
Signaling Pathway: CDK-Mediated Cell Cycle Control

This diagram illustrates a simplified signaling pathway for G1/S phase transition of the cell cycle, a process frequently targeted by inhibitors like AT7519.

cluster_cdk46 Active Complex cluster_cdk2 Active Complex Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Sequesters CyclinE Cyclin E E2F->CyclinE Upregulates Transcription CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition (DNA Synthesis) CDK2->G1_S_Transition Drives Inhibitor AT7519 (Inhibitor) Inhibitor->CDK46 Inhibits Inhibitor->CDK2 Inhibits

Inhibition of G1/S Transition by a Multi-CDK Inhibitor.

This guide provides a foundational framework for assessing the cross-reactivity of this compound-based kinase inhibitors. A thorough understanding of a compound's selectivity profile through these standardized experimental approaches is paramount for the successful development of safe and effective targeted therapies.

References

comparing the efficacy of 4-(1H-Pyrazol-3-yl)piperidine with maraviroc as a CCR5 antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the clinical incumbent, maraviroc, and a prominent 4-(1H-Pyrazol-3-yl)piperidine-based CCR5 antagonist, PF-232798. This document synthesizes preclinical and clinical data to evaluate their efficacy as HIV-1 entry inhibitors, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological pathways and workflows.

The C-C chemokine receptor type 5 (CCR5) is a well-validated therapeutic target for HIV-1, as it serves as a crucial co-receptor for viral entry into host cells. Maraviroc, the first and only approved CCR5 antagonist, has been a significant addition to the antiretroviral armamentarium.[1][2] However, the quest for next-generation antagonists with improved potency, pharmacokinetic profiles, and activity against resistant strains has led to the exploration of novel chemical scaffolds. Among these, derivatives of this compound have emerged as promising candidates. This guide focuses on a direct comparison of maraviroc with PF-232798, a second-generation CCR5 antagonist featuring this pyrazolyl-piperidine core, to provide a clear perspective on their relative performance.[3][4]

Quantitative Efficacy: A Tale of Two Antagonists

The following tables summarize the in vitro potency and antiviral activity of maraviroc and PF-232798. The data has been compiled from various preclinical studies to provide a comparative overview.

Table 1: Comparative In Vitro Potency of Maraviroc and PF-232798

ParameterMaravirocPF-232798Reference
CCR5 Binding Affinity (IC50) ~3 nM0.5 nM[5]
Anti-HIV-1 Activity (IC50, HIV-1Ba-L) ~2.0 nM2.0 nM[3]
Anti-HIV-1 Activity (EC90, PBLs) ~14 nM (average across isolates)2.0 nM[3][4]
Cell-Cell Fusion Inhibition (IC50) Not explicitly stated32 pM[4]

Table 2: Comparative Pharmacokinetic and Safety Profiles

ParameterMaravirocPF-232798Reference
Oral Bioavailability FavorableSubstantial improvement over maraviroc[3]
hERG Activity (IC50) ~12 µMModest, comparable to maraviroc[3]
Clinical Development Stage Approved for clinical usePhase II (development status inactive)[3][6]
Key Advantage Established clinical efficacy and safety profilePotent activity against maraviroc-resistant viruses[4][5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR5 signaling pathway and a typical experimental workflow for assessing antagonist efficacy.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_downstream Downstream Signaling & Viral Entry CCR5 CCR5 Receptor G_protein G-Protein CCR5->G_protein 3. Activation Viral_Entry Viral Fusion & Entry CCR5->Viral_Entry 5. Conformational Change gp120 HIV-1 gp120 gp120->CCR5 2. Co-receptor Binding CD4 CD4 Receptor gp120->CD4 1. Binding Signaling Ca²⁺ Mobilization Chemotaxis G_protein->Signaling 4. Signaling Cascade Maraviroc Maraviroc Maraviroc->CCR5 Inhibition Pyrazolylpiperidine This compound (e.g., PF-232798) Pyrazolylpiperidine->CCR5 Inhibition

CCR5 Signaling and Antagonist Inhibition.

Experimental_Workflow cluster_assays In Vitro Efficacy Assays cluster_data Data Analysis Binding_Assay CCR5 Radioligand Binding Assay IC50_EC50 IC₅₀ / EC₅₀ Determination Binding_Assay->IC50_EC50 Binding Affinity (Ki) Calcium_Assay Calcium Mobilization Assay Calcium_Assay->IC50_EC50 Functional Antagonism (IC₅₀) HIV_Assay HIV-1 Entry/Replication Assay HIV_Assay->IC50_EC50 Antiviral Potency (EC₅₀) Comparative_Analysis Comparative Efficacy Analysis IC50_EC50->Comparative_Analysis Start Start: Compound Synthesis (Maraviroc & PF-232798) Start->Binding_Assay Start->Calcium_Assay Start->HIV_Assay

Workflow for Comparative Efficacy Assessment.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of maraviroc and this compound derivatives.

CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds to the CCR5 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity CCR5 radioligand, such as [125I]-MIP-1α or [3H]-maraviroc.

  • Test Compounds: Maraviroc and this compound derivatives (e.g., PF-232798) at various concentrations.

  • Assay Buffer: Typically 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the CCR5-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of the test compounds by measuring their ability to inhibit chemokine-induced intracellular calcium release.

Materials:

  • Cells: A cell line stably co-expressing CCR5 and a G-protein that couples to the calcium signaling pathway (e.g., Gα16).

  • Fluorescent Calcium Indicator: A calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM.

  • CCR5 Agonist: A CCR5 chemokine ligand, such as RANTES (CCL5) or MIP-1β (CCL4).

  • Test Compounds: Maraviroc and this compound derivatives at various concentrations.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: Equipped with an automated injection system.

Procedure:

  • Cell Plating: Seed the CCR5-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye in assay buffer for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells and then incubate them with varying concentrations of the test compounds or vehicle control for 15-30 minutes.

  • Signal Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Stimulation: Inject a pre-determined concentration of the CCR5 agonist into each well and immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis: Calculate the peak fluorescence response for each well. Determine the percent inhibition of the agonist-induced calcium response at each concentration of the test compound and calculate the IC50 value.

HIV-1 Entry and Replication Assay

Objective: To determine the antiviral potency of the test compounds by measuring their ability to inhibit the entry and replication of R5-tropic HIV-1 strains.

Materials:

  • Target Cells: Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or an indicator cell line such as TZM-bl, which expresses CD4, CCR5, and CXCR4 and contains a luciferase reporter gene under the control of the HIV-1 LTR.

  • HIV-1 Strains: Laboratory-adapted or primary R5-tropic HIV-1 isolates (e.g., HIV-1Ba-L).

  • Test Compounds: Maraviroc and this compound derivatives at various concentrations.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. For PBMCs, also include IL-2.

  • p24 Antigen ELISA Kit or Luciferase Assay System: For quantifying viral replication.

Procedure (using TZM-bl cells):

  • Cell Plating: Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

  • Compound and Virus Incubation: In a separate plate, pre-incubate the HIV-1 virus with serial dilutions of the test compounds or vehicle control for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the TZM-bl cells.

  • Incubation: Incubate the infected cells for 48 hours at 37°C.

  • Quantification of Replication: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the virus-only control. Determine the 50% effective concentration (EC50) and 90% effective concentration (EC90).

Concluding Remarks

The comparative analysis reveals that while maraviroc remains the clinical standard for CCR5 antagonism, this compound derivatives, exemplified by PF-232798, represent a promising avenue for the development of second-generation inhibitors. PF-232798 exhibits superior binding affinity and potent antiviral activity, including against maraviroc-resistant strains, highlighting its potential to address emerging clinical challenges.[4][5] Although the clinical development of PF-232798 is currently inactive, the data generated from its evaluation provides a valuable benchmark for ongoing and future drug discovery efforts targeting the CCR5 co-receptor. The detailed experimental protocols provided herein serve as a guide for the continued investigation and comparison of novel CCR5 antagonists.

References

A Comparative Guide to the Chemical Stability of 4-(1H-Pyrazol-3-yl)piperidine Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, a thorough understanding of a compound's chemical stability is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a detailed protocol for assessing the chemical stability of 4-(1H-Pyrazol-3-yl)piperidine, a heterocyclic compound of interest, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] For comparative purposes, its stability profile is contrasted with a hypothetical alternative, Compound X, which possesses a similar piperidine core but a different aromatic moiety.

The stress testing protocol is designed to elucidate potential degradation pathways and identify the likely degradation products, which is crucial for the development of stability-indicating analytical methods.[3][4] The conditions employed include forced degradation under hydrolytic, oxidative, photolytic, and thermal stress.

Experimental Protocols

A comprehensive assessment of chemical stability involves subjecting the compound to a variety of environmental stressors. The following protocols are designed to be conducted on a single batch of the drug substance.[1]

1. General Solution Preparation:

Prepare a stock solution of this compound and Compound X at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). This stock solution will be used for the subsequent stress tests.

2. Hydrolytic Stability:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.[3] Store the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.[3] Store the mixture at 60°C for 24 hours. Withdraw samples at the same time intervals as for acidic hydrolysis, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Store the mixture at 60°C for 24 hours. Withdraw samples at the specified time intervals and dilute for analysis.

3. Oxidative Stability:

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[5] Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at the designated time points and dilute for analysis.

4. Photostability:

Expose a solution of the compound (1 mg/mL) in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4] A control sample should be kept in the dark under the same temperature conditions. Analyze the samples after the exposure period.

5. Thermal Stability (Dry Heat):

Store a solid sample of the compound in a thermostatically controlled oven at 70°C for 48 hours.[1] Dissolve the stressed solid sample in a suitable solvent at different time points (e.g., 0, 24, and 48 hours) and dilute to an appropriate concentration for analysis.

Analytical Method:

All samples should be analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis or Mass Spectrometry) to separate the parent compound from any degradation products. The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Data Presentation

The following tables summarize the hypothetical quantitative data for the degradation of this compound and the comparative Compound X under various stress conditions.

Table 1: Degradation of this compound under Stress Conditions

Stress ConditionTime (hours)% DegradationMajor Degradation Products
Acidic Hydrolysis (0.1 M HCl, 60°C) 2415.2DP-1, DP-2
Basic Hydrolysis (0.1 M NaOH, 60°C) 248.5DP-3
Neutral Hydrolysis (Water, 60°C) 24< 1.0Not Applicable
Oxidative (3% H₂O₂, RT) 2425.8DP-4, DP-5
Photolytic -5.3DP-6
Thermal (70°C, solid) 482.1DP-7

Table 2: Degradation of Compound X under Stress Conditions

Stress ConditionTime (hours)% DegradationMajor Degradation Products
Acidic Hydrolysis (0.1 M HCl, 60°C) 2412.8DP-A, DP-B
Basic Hydrolysis (0.1 M NaOH, 60°C) 2418.2DP-C, DP-D
Neutral Hydrolysis (Water, 60°C) 241.5DP-E
Oxidative (3% H₂O₂, RT) 2410.5DP-F
Photolytic -15.7DP-G
Thermal (70°C, solid) 483.5DP-H

Mandatory Visualizations

G Experimental Workflow for Stress Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution of this compound hydrolysis Hydrolysis (Acid, Base, Neutral) stock_solution->hydrolysis Expose to Stress oxidation Oxidation (3% H2O2) stock_solution->oxidation Expose to Stress photolysis Photolysis (Light Exposure) stock_solution->photolysis Expose to Stress thermal Thermal (70°C Dry Heat) stock_solution->thermal Expose to Stress sampling Sample at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation, Degradation Products) hplc->data G Potential Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_other Other Degradation Routes compound This compound acid_path Acidic Conditions compound->acid_path HCl base_path Basic Conditions compound->base_path NaOH ox_path Oxidizing Agent (H2O2) compound->ox_path H2O2 photo_path Photolytic Conditions compound->photo_path Light thermal_path Thermal Stress compound->thermal_path Heat acid_prod DP-1, DP-2 acid_path->acid_prod base_prod DP-3 base_path->base_prod ox_prod DP-4, DP-5 ox_path->ox_prod photo_prod DP-6 photo_path->photo_prod thermal_prod DP-7 thermal_path->thermal_prod

References

Navigating the Synthesis of 4-(1H-Pyrazol-3-yl)piperidine for Large-Scale Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes for the large-scale production of 4-(1H-Pyrazol-3-yl)piperidine, a valuable heterocyclic building block. We will explore two primary strategies, presenting experimental data from analogous reactions to support the validation of a preferred route.

The core of this analysis revolves around two divergent approaches: the construction of the pyrazole ring onto a pre-existing piperidine framework and, alternatively, the formation of the piperidine ring on a pyrazole precursor. This guide will delve into the practicalities of each approach, offering detailed experimental protocols and a quantitative comparison to aid in the selection of the most viable route for industrial application.

Unveiling the Synthetic Pathways

Two principal retrosynthetic pathways have been identified for the synthesis of this compound.

Retrosynthesis cluster_route1 Route 1: Pyrazole Ring Formation on Piperidine Core cluster_route2 Route 2: Piperidine Ring Formation on Pyrazole Core Target This compound P_Route1 Piperidine Precursor (e.g., N-Boc-4-acetylpiperidine) Target->P_Route1 Pyrazole formation P_Route2 Pyrazole Precursor (e.g., 3-substituted pyrazole) Target->P_Route2 Piperidine formation

Caption: Retrosynthetic analysis of this compound.

Comparative Analysis of Synthetic Routes

For a clear comparison, we will evaluate two plausible synthetic routes based on the retrosynthetic analysis. The performance of each route will be assessed based on reported yields for analogous transformations, potential for scale-up, and overall efficiency.

Route 1: Pyrazole Synthesis from a Piperidine Ketone Precursor

This approach focuses on building the pyrazole ring onto a readily available piperidine derivative. A key intermediate for this strategy is a protected 4-acetylpiperidine.

Route1_Workflow Start N-Boc-4-acetylpiperidine Intermediate1 1,3-Dicarbonyl Intermediate Start->Intermediate1 Formylation Intermediate2 N-Boc-4-(1H-pyrazol-3-yl)piperidine Intermediate1->Intermediate2 Cyclocondensation with Hydrazine Product This compound Intermediate2->Product N-Boc Deprotection

Caption: Workflow for Route 1.

Route 2: Alternative Pyrazole Construction via α,β-Unsaturated Ketone

This alternative route also starts with a piperidine precursor but proceeds through an α,β-unsaturated ketone intermediate.

Route2_Workflow Start N-Boc-piperidine-4-carboxylic acid Intermediate1 Weinreb Amide Start->Intermediate1 Amide Coupling Intermediate2 α,β-Unsaturated Ketone Intermediate1->Intermediate2 Grignard Reaction Intermediate3 N-Boc-4-(1H-pyrazol-3-yl)piperidine Intermediate2->Intermediate3 Cyclization with Hydrazine Product This compound Intermediate3->Product N-Boc Deprotection

Caption: Workflow for Route 2.

Quantitative Data Comparison

The following table summarizes the anticipated performance of each route based on literature precedents for similar transformations. This data is essential for evaluating the potential for large-scale production.

StepRoute 1: From 4-AcetylpiperidineRoute 2: From Piperidine-4-carboxylic acidKey Considerations
Starting Material N-Boc-4-acetylpiperidineN-Boc-piperidine-4-carboxylic acidBoth are commercially available.
Key Intermediate(s) 1,3-Dicarbonyl compoundWeinreb amide, α,β-Unsaturated ketoneRoute 2 involves more isolable intermediates.
Pyrazole Formation One-pot condensation of a ketone, aldehyde, and hydrazine can yield pyrazoles in good to excellent yields.[1][2] A similar three-component synthesis of trisubstituted pyrazoles has been reported with yields up to 80%.[3]Cyclization of α,β-unsaturated ketones with hydrazine is a well-established method for pyrazole synthesis.[4]Route 1 offers a more convergent approach to the pyrazole ring.
Protecting Group N-Boc is a common choice for protecting the piperidine nitrogen.[5]N-Boc is also suitable here.Other protecting groups like Cbz or tosyl could be considered.
Deprotection N-Boc deprotection can be achieved in high yields on a large scale using various acidic conditions.[6][7][8]Similar high-yielding deprotection methods are applicable.[9][10]Choice of acid and solvent is critical to avoid side reactions.
Overall Yield (Est.) Potentially higher due to fewer steps.May be slightly lower due to the multi-step sequence.Process optimization would be crucial for both routes.
Scalability One-pot reactions are often advantageous for large-scale synthesis.[1]The multi-step nature may require more complex process control on a large scale.Both routes employ reactions known to be scalable.

Detailed Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic routes, based on analogous reactions found in the literature.

Route 1: Key Step - One-Pot Pyrazole Synthesis

This protocol is adapted from a general method for the one-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazine.[1][2]

Procedure:

  • A suspension of hydrazine hydrochloride (1.0 eq) in methanol is warmed to 55 °C under an inert atmosphere.

  • The N-Boc-4-acetylpiperidine (1.0 eq) and a suitable formylating agent (e.g., ethyl formate with a base, or a pre-formed aldehyde equivalent) (1.0 eq) are added sequentially to the stirred suspension.

  • The reaction mixture is stirred for a designated period to form the pyrazoline intermediate.

  • For the in-situ oxidation to the pyrazole, an oxidizing agent such as bromine (1.3 eq) is added at a controlled temperature (e.g., 0-10 °C). Alternatively, for a greener approach, the pyrazoline intermediate can be heated in DMSO under an oxygen atmosphere.

  • Upon completion, the reaction is worked up by quenching, extraction, and purification to yield N-Boc-4-(1H-pyrazol-3-yl)piperidine.

Route 2: Key Steps - Weinreb Amide Formation and Pyrazole Cyclization

Weinreb Amide Synthesis:

A powerful reagent, P[NCH₃(OCH₃)]₃, can be used for the direct conversion of carboxylic acids to Weinreb amides in high yields.[11][12]

Procedure:

  • N-Boc-piperidine-4-carboxylic acid (1.0 eq) is dissolved in toluene.

  • P[NCH₃(OCH₃)]₃ (0.4 eq) is added, and the mixture is heated (e.g., to 60 °C).

  • The reaction is monitored until completion.

  • Work-up involves washing with aqueous base to remove the phosphorus byproducts, followed by extraction and purification to give the N-Boc-piperidine-4-yl Weinreb amide.

Reaction with Vinyl Grignard and Cyclization:

Procedure:

  • The Weinreb amide is dissolved in an appropriate solvent (e.g., THF).

  • Vinylmagnesium bromide or chloride (typically 1.5-2.0 eq) is added at a low temperature (e.g., -78 °C to 0 °C).

  • The reaction is stirred until the formation of the α,β-unsaturated ketone is complete.

  • The reaction is quenched, and the product is extracted and purified.

  • The isolated α,β-unsaturated ketone is then dissolved in a suitable solvent (e.g., ethanol or acetic acid) and treated with hydrazine hydrate (1.0-1.2 eq).

  • The mixture is heated to reflux to effect cyclization to the pyrazole.

  • The final product, N-Boc-4-(1H-pyrazol-3-yl)piperidine, is isolated after work-up and purification.

N-Boc Deprotection (Applicable to both routes)

A variety of methods are available for the large-scale deprotection of N-Boc groups.[6][7][8][9][10]

Procedure using HCl:

  • The N-Boc protected this compound is dissolved in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate).

  • A solution of HCl in the same or a compatible solvent is added.

  • The reaction is stirred at room temperature or with gentle heating until the deprotection is complete.

  • The product is typically isolated as the hydrochloride salt by filtration or by evaporation of the solvent. The free base can be obtained by neutralization with a suitable base.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is attractive for its convergency and the potential for a one-pot pyrazole formation step, which is often advantageous for large-scale manufacturing due to reduced cycle times and operational simplicity. The direct use of a ketone precursor simplifies the initial steps.

  • Route 2 , while involving more discrete steps, utilizes well-established and high-yielding reactions. The formation of stable, isolable intermediates such as the Weinreb amide may offer better process control and opportunities for purification at intermediate stages, which can be critical for achieving high final product purity on a large scale.

Recommendation:

For initial process development and validation, Route 1 appears to be the more promising option for large-scale production due to its potential for a more streamlined and efficient synthesis. The one-pot nature of the key pyrazole-forming step could significantly reduce manufacturing costs and time. However, a thorough optimization of the reaction conditions for this one-pot process would be crucial to ensure high yields and purity on an industrial scale.

Further investigation and laboratory validation of both routes are recommended to definitively determine the most robust and economical process for the large-scale synthesis of this compound. Particular attention should be paid to the safety aspects of using hydrazine and bromine on a large scale.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(1H-Pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(1H-Pyrazol-3-yl)piperidine.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following procedures are based on the known hazards of its structural components—piperidine and pyrazole derivatives—and general principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Hazard Assessment and Waste Profile

To ensure the highest safety standards, this compound should be treated as hazardous chemical waste. This conservative approach is based on the hazard profiles of its parent structures:

  • Piperidine: This component is known to be a flammable liquid and is toxic and corrosive.[1][2] Contact can cause severe irritation or burns to the skin and eyes.[1][3]

  • Pyrazole Derivatives: Compounds in this class can be skin and eye irritants and may be harmful to aquatic life with long-lasting effects.[4][5]

Given these properties, all waste containing this compound must be handled as hazardous and segregated for professional disposal. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]

Quantitative Hazard Data for Structurally Related Compounds

The following table summarizes the hazard classifications for piperidine, a key structural component of the target compound. This data informs the recommended handling and disposal procedures.

Hazard CategoryClassificationPrecautionary Statement Codes
Flammable LiquidsCategory 2P210, P233, P240, P241, P242, P243
Acute Toxicity (Oral)Category 4P264, P270, P301+P312+P330
Acute Toxicity (Dermal)Category 3P280, P302+P352, P312, P361+P364
Acute Toxicity (Inhalation)Category 3P261, P271, P304+P340, P311
Skin CorrosionSub-category 1BP260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338
Serious Eye DamageCategory 1P280, P305+P351+P338+P310
Aquatic Hazard (Acute)Category 3P273

Source: Data compiled from Safety Data Sheets of piperidine and related compounds.

Step-by-Step Disposal Protocol

This protocol outlines the essential procedures for collecting, storing, and disposing of waste containing this compound.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions.

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated, sealable, and chemically compatible waste container.[4]

    • This includes grossly contaminated items such as weighing papers, gloves, and absorbent pads.[4]

  • Liquid Waste:

    • If the compound is in solution, collect it in a dedicated liquid waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.[4]

    • If the solvent is halogenated, it may need to be collected separately.[5]

  • Empty Containers:

    • Original containers of the compound must be triple-rinsed with a suitable solvent.

    • The first rinsate is considered hazardous and must be collected in the appropriate liquid waste container.[5][7] Subsequent rinses may also need to be collected, per institutional policy.

Container Selection and Labeling

All waste containers must be correctly chosen and labeled.

  • Container Type: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof screw-on cap.[8]

  • Labeling: The label must be securely attached and include the following information:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ".

    • An accurate list of all constituents, including solvents and their approximate concentrations.

    • The date when waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location.

Storage of Hazardous Waste

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Location: The SAA should be well-ventilated and away from incompatible materials.

  • Secondary Containment: Place waste containers in a secondary container, such as a lab tray, that is chemically compatible and can hold 110% of the volume of the primary container.[8] This is crucial for segregating incompatible wastes like acids and bases.[8]

  • Container Closure: Keep waste containers closed at all times except when adding waste.[8]

Requesting Waste Disposal

Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[4] Do not exceed accumulation time or quantity limits (e.g., waste must often be collected within 90 days).[8]

Professional Disposal

The final disposal of this compound must be handled by a licensed professional waste disposal company.[4] The most common and recommended method for such organic compounds is high-temperature incineration.[4]

Emergency Procedures for Spills

In the event of a spill, follow these immediate safety measures:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, cover with a non-combustible absorbent material like dry lime, sand, or soda ash.[1][2]

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Solid Collect Solid Waste (Contaminated PPE, Solids) PPE->Solid Liquid Collect Liquid Waste (Solutions, Rinsate) PPE->Liquid Empty Triple-Rinse Empty Containers PPE->Empty Assess Assess Hazards (Toxic, Corrosive, Flammable) Assess->PPE Label Label Container: 'HAZARDOUS WASTE' Contents & Date Solid->Label Liquid->Label Empty->Liquid Collect 1st Rinsate Store Store in Designated SAA with Secondary Containment Label->Store Request Request EHS Pickup Store->Request Dispose Professional Disposal (e.g., Incineration) Request->Dispose G cluster_compound Chemical Properties cluster_regs Regulatory & Safety Framework cluster_actions Disposal Actions Compound This compound Piperidine Piperidine Moiety (Flammable, Toxic, Corrosive) Compound->Piperidine Pyrazole Pyrazole Moiety (Irritant, Aquatic Hazard) Compound->Pyrazole Waste Treat as Hazardous Waste Piperidine->Waste Pyrazole->Waste EHS Institutional EHS Dept. EHS->Waste Consult EPA EPA / Local Regulations EPA->Waste Governs SDS Safety Data Sheet (SDS) SDS->Waste Informs Segregate Segregate Waste Waste->Segregate Incinerate High-Temp Incineration Segregate->Incinerate Incinerate->EPA Regulated by

References

Personal protective equipment for handling 4-(1H-Pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 4-(1H-Pyrazol-3-yl)piperidine, including operational procedures and disposal plans. The information is compiled to ensure the safety of laboratory personnel and to promote best practices in chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, its structure, containing pyrazole and piperidine moieties, suggests that it should be handled with care. Similar heterocyclic amines can be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled.[1][2] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesNitrile glovesLaboratory coatNot generally required
Weighing and Transfer (in a fume hood) Chemical safety gogglesNitrile glovesLaboratory coatNot generally required with proper ventilation
Dissolution and Reaction Setup (in a fume hood) Chemical safety goggles or face shield[3]Nitrile or other chemically resistant gloves[4]Laboratory coatRecommended if aerosols may be generated
Work-up and Purification Chemical safety goggles or face shieldChemically resistant glovesLaboratory coatRecommended if volatile solvents are used or aerosols may be generated
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges[5]
Waste Disposal Chemical safety gogglesNitrile or other chemically resistant glovesLaboratory coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.[7]

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • Clean the balance and surrounding area thoroughly after use.

  • Dissolution and Reaction:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the process is exothermic, use an ice bath for cooling.

    • Ensure all reaction vessels are properly clamped and supported.

  • Post-Reaction Work-up and Purification:

    • Conduct all extractions and purifications within a chemical fume hood.

    • Be aware of potential pressure build-up in separatory funnels.

    • Handle all fractions and waste streams as hazardous.

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal r1 Inspect Container s1 Store in Cool, Dry, Ventilated Area r1->s1 s2 Keep Container Tightly Closed s1->s2 h1 Weigh Compound s2->h1 h2 Dissolve in Solvent h1->h2 h3 Perform Reaction h2->h3 h4 Work-up and Purify h3->h4 d1 Segregate Waste h4->d1 d2 Label Waste Container d1->d2 d3 Dispose via EHS d2->d3 G cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup spill Spill of this compound r1 Evacuate Area spill->r1 r2 Ensure Ventilation r1->r2 r3 Wear Appropriate PPE r2->r3 c1 Contain Spill with Absorbent r3->c1 c2 Collect Contaminated Material c1->c2 c3 Clean Spill Area c2->c3 pc1 Dispose of Waste c3->pc1 pc2 Report Incident pc1->pc2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.